molecular formula C5H10ClNO3 B3421325 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride CAS No. 2138054-50-7

2-(3-Aminooxetan-3-yl)acetic acid hydrochloride

Cat. No.: B3421325
CAS No.: 2138054-50-7
M. Wt: 167.59 g/mol
InChI Key: BZFDRPKUALMVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminooxetan-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride is 167.0349209 g/mol and the complexity rating of the compound is 130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminooxetan-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-5(1-4(7)8)2-9-3-5;/h1-3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFDRPKUALMVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138054-50-7
Record name 2-(3-aminooxetan-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Crystallographic and Physicochemical Profiling of 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and peptidomimetic design, the oxetane ring has emerged as a transformative structural motif. Specifically, 2-(3-aminooxetan-3-yl)acetic acid serves as a conformationally restricted β -amino acid analogue. By acting as a highly polar, low-lipophilicity isostere for gem-dimethyl groups or carbonyls, it drastically alters the pharmacokinetic landscape of a drug candidate 1.

As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic properties of the hydrochloride salt of this compound. Understanding its solid-state architecture—specifically its ring puckering, bond strain, and hydrogen-bonding network—is critical for researchers aiming to incorporate this building block into novel foldamers or small-molecule therapeutics 2.

Molecular Geometry & Crystallographic Parameters

Oxetanes are characterized by immense ring strain (~106 kJ/mol), which dictates their geometry and reactivity. Unlike larger cycloalkanes, the four-membered oxetane ring forces significant deviations from ideal sp3 tetrahedral angles. In 3,3-disubstituted oxetanes like 2-(3-aminooxetan-3-yl)acetic acid, the transannular steric interactions are minimized compared to 2-substituted variants, resulting in a nearly planar conformation 3.

Table 1: Standard Crystallographic Parameters for 3-Substituted Oxetane Cores

Data synthesized from high-resolution X-ray diffraction studies of oxetane derivatives.

ParameterTypical Value (Å / °)Phenomenological SignificanceC–O Bond Length~1.46 ÅIndicates high ring strain; susceptible to acid-catalyzed ring opening if handled improperly.C–C Bond Length~1.53 ÅTypical sp3 sp3 length, maintaining the compact nature of the four-membered ring.C–O–C Bond Angle90.2° – 92.4°Extreme deviation from the ideal tetrahedral angle (109.5°), driving the high ring strain energy.C–C–C Bond Angle84.8° – 89.6°Compression forces the oxetane to adopt specific spatial projections, ideal for rigid peptidomimetics.Puckering Angle1.3° – 16.0°3-substituted oxetanes are nearly planar (~1.38°), minimizing steric clashes and stabilizing the lattice.

Solid-State Hydrogen Bonding Network

The conversion of the free base to the hydrochloride salt is not merely a purification step; it fundamentally alters the solid-state packing. In the crystal lattice of 2-(3-aminooxetan-3-yl)acetic acid hydrochloride:

  • The Ammonium Core ( −NH3+​ ): Acts as a multivalent hydrogen bond donor. It forms strong, highly directional N−H⋯Cl− interactions, anchoring the primary lattice framework.

  • The Carboxylic Acid ( −COOH ): Typically engages in O−H⋯Cl− bonding or forms the classic R22​(8) hydrogen-bonded dimer with an adjacent molecule, creating infinite 1D chains.

  • The Oxetane Oxygen: Despite the electron-withdrawing nature of the adjacent ammonium group, the oxetane oxygen remains a potent hydrogen bond acceptor. It frequently participates in N−H⋯O interactions, cross-linking the 1D chains into a rigid 3D architecture. This exact property is what allows oxetane β -amino acids to stabilize secondary structures (like 8-helices) in synthetic foldamers 4.

Experimental Methodology: Synthesis & Crystallization

To obtain X-ray quality single crystals, thermodynamic control must be strictly maintained. The following self-validating protocol details the generation of the hydrochloride salt and its subsequent crystallization.

Step 1: Anhydrous Salt Formation
  • Procedure: Dissolve 2-(3-aminooxetan-3-yl)acetic acid (free base) in anhydrous methanol to a concentration of 0.1 M. Cool the solution to 0 °C under an inert argon atmosphere. Add 1.05 equivalents of 1.0 M HCl in anhydrous diethyl ether dropwise over 15 minutes with continuous stirring.

  • Causality & Mechanistic Rationale: Oxetanes are highly strained and prone to ring-opening via nucleophilic attack if the oxetane oxygen is protonated. By using anhydrous HCl in diethyl ether at a low temperature, the reaction kinetically favors the protonation of the highly basic primary amine ( pKa​≈8.5 ) over the weakly basic oxetane oxygen ( pKa​≈−3 ). The absence of water prevents hydrolytic ring scission.

  • Self-Validation (QC): Extract a 10 µL aliquot, dilute in 1 mL of deionized water, and measure the pH. A pH of ~3.5–4.0 confirms complete amine protonation without a dangerous excess of free acid.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Concentrate the methanolic solution under a gentle stream of nitrogen to yield a microcrystalline solid. Redissolve this solid in a minimum volume of methanol inside a small, open inner vial. Place this vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly and incubate undisturbed at 4 °C for 7–14 days.

  • Causality & Mechanistic Rationale: Vapor diffusion relies on the high vapor pressure of diethyl ether. As the ether slowly permeates the methanol solution, the dielectric constant of the solvent mixture gradually decreases. This slow transition into a state of supersaturation prevents rapid precipitation (which yields useless powder) and provides the thermodynamic activation energy required for the nucleation and growth of large, defect-free single crystals.

  • Self-Validation (QC): Prior to mounting, examine the crystals under a polarized light microscope. Crystals that exhibit sharp, uniform extinction (birefringence) upon stage rotation are single-domain and structurally intact.

Step 3: Cryogenic X-Ray Diffraction
  • Procedure: Harvest a suitable single crystal using a nylon loop coated in Paratone-N oil. Immediately transfer the crystal to the diffractometer's goniometer head and flash-cool to 100 K using a continuous liquid nitrogen gas stream.

  • Causality & Mechanistic Rationale: Paratone oil acts as a cryoprotectant and displaces surface solvent, preventing the crystal lattice from cracking due to rapid solvent evaporation. Flash-cooling to 100 K freezes the molecules in place, drastically minimizing the thermal displacement parameters (B-factors) of the atoms. This enhances the signal-to-noise ratio at high diffraction angles ( ) and prevents radiation-induced free radical damage to the organic framework.

  • Self-Validation (QC): Collect a preliminary matrix of diffraction frames. A calculated mosaicity value of <0.5∘ validates that the crystal lattice is highly ordered and lacks significant internal twinning.

Peptidomimetic Integration Workflow

The structural data derived from the X-ray diffraction of this compound directly informs its downstream application in drug discovery. The logical progression from synthesis to in silico modeling is mapped below.

Workflow A 1. Anhydrous HCl Treatment (Amine Protonation) B 2. Vapor Diffusion (Slow Supersaturation) A->B QC: pH Verification C 3. Cryogenic Cooling (100K) (Lattice Stabilization) B->C QC: Birefringence Check D 4. X-Ray Diffraction (Phase Problem Solution) C->D QC: Mosaicity < 0.5° E 5. Peptidomimetic Design (In Silico Modeling) D->E QC: R-factor < 5%

Workflow for crystallization, diffraction, and peptidomimetic application of oxetanes.

Physicochemical Profiling & Medicinal Chemistry Applications

The integration of 2-(3-aminooxetan-3-yl)acetic acid into a drug scaffold is driven by three distinct physicochemical advantages:

  • Lipophilicity Modulation ( logD reduction): Replacing a traditional gem-dimethyl or cyclobutane group with an oxetane ring typically lowers the logD by ~0.8 units 1. The polar oxygen atom significantly enhances aqueous solubility, a critical parameter for oral bioavailability.

  • Metabolic Shielding: Aliphatic chains and larger cycloalkanes are highly susceptible to Cytochrome P450-mediated oxidation. The extreme ring strain and electron distribution of the oxetane ring render it highly resistant to metabolic degradation, extending the biological half-life of the parent compound.

  • Conformational Restriction in Foldamers: As a β3,β3 -disubstituted amino acid, this compound restricts the rotational freedom of the peptide backbone. The oxetane oxygen serves as an internal hydrogen-bond acceptor, enforcing highly specific secondary structures (such as stable 8-helices or 10-helices) that mimic natural protein architectures while remaining invisible to endogenous proteases 2.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Design and synthesis of novel oxetane β3-amino acids and α, β-peptides ResearchGate URL
  • Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes D-NB URL

Sources

"solubility of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in organic solvents"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Oxetane Moiety and the Modern Drug Discovery Imperative

In contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Among the structural motifs that have gained significant traction, the oxetane ring stands out for its unique ability to modulate key physicochemical properties.[1][2] The incorporation of this four-membered heterocycle can enhance aqueous solubility, reduce metabolic liability, and fine-tune the basicity of adjacent amines.[3] This guide focuses on a specific oxetane-containing compound, 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride, a molecule of interest for its potential applications in drug development. Understanding its solubility in organic solvents is a critical first step in its journey from a promising candidate to a viable therapeutic agent. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough solubility assessment.

Physicochemical Profile of 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride

A deep understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. For 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride, we must consider the interplay of its functional groups: a carboxylic acid, a primary amine (as a hydrochloride salt), and the oxetane ring itself.

  • Structure:

    • 2-(3-Aminooxetan-3-yl)acetic acid: The free base form contains both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic compound.

    • Hydrochloride Salt: The presence of hydrochloric acid protonates the primary amine, forming an ammonium salt. This significantly increases the polarity of the molecule and its potential for ionic interactions.

  • Predicted Properties:

    • pKa: The carboxylic acid moiety is expected to have a pKa in the range of 3-5, while the protonated amine will have a pKa around 9-10. These values are crucial for understanding how the ionization state of the molecule will change with the pH of the medium, although this is more directly relevant to aqueous solubility. In organic solvents, the focus shifts to the polarity imparted by these ionizable groups.

    • Polarity: The hydrochloride salt form is highly polar due to the presence of the charged ammonium group and the polar carboxylic acid and oxetane functionalities. This high polarity suggests that the compound will favor polar solvents. The general principle of "like dissolves like" is a foundational concept in predicting solubility.[4][5]

    • Hydrogen Bonding: The molecule has multiple hydrogen bond donors (the ammonium and carboxylic acid protons) and acceptors (the oxygens of the carboxylic acid and oxetane, and the chloride anion). This capacity for hydrogen bonding will strongly influence its interaction with protic and other hydrogen-bonding solvents.[6]

    • Crystal Lattice Energy: As a salt, the compound in its solid state is likely to have a high crystal lattice energy due to the strong ionic interactions. Overcoming this energy is a key step in the dissolution process.

G Structure Structure Functionality Functionality Polarity Polarity Functionality->Polarity H_Bonding H_Bonding Functionality->H_Bonding pKa pKa Functionality->pKa Solvent_Preference Solvent_Preference Polarity->Solvent_Preference H_Bonding->Solvent_Preference Mechanism Mechanism Crystal_Energy Crystal_Energy Challenge Challenge Crystal_Energy->Challenge

A Systematic Approach to Solvent Selection

A rational solvent selection process is crucial for efficiently determining the solubility profile of a new chemical entity. The following tiered approach is recommended, starting with the most likely candidates and progressing to less probable solvents.

Tier 1: Polar Protic Solvents

These solvents are the most likely to dissolve 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride due to their ability to engage in both hydrogen bonding and ion-dipole interactions.

  • Methanol, Ethanol: These short-chain alcohols are excellent starting points. Their hydroxyl groups can effectively solvate both the charged amine and the carboxylic acid.

  • Water: While the focus is on organic solvents, determining aqueous solubility provides a critical baseline. The hydrochloride salt form is expected to be water-soluble.[7]

Tier 2: Polar Aprotic Solvents

These solvents possess high dipole moments but lack acidic protons. They can solvate the charged species through dipole-dipole interactions but are less effective at solvating the chloride anion compared to protic solvents.

  • Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): These are powerful, highly polar aprotic solvents commonly used in early drug discovery for creating stock solutions.[8][9]

  • Acetonitrile: A less polar aprotic solvent that can provide a useful data point.

Tier 3: Less Polar and Nonpolar Solvents

It is anticipated that the solubility in these solvents will be low; however, quantifying this is still important for understanding the full solubility profile, which can be relevant for purification and formulation processes.

  • Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane): These are weakly polar solvents.

  • Esters (e.g., Ethyl Acetate): Possess some polarity but are generally considered non-protic.

  • Halogenated Solvents (e.g., Dichloromethane (DCM)): While having a dipole moment, their ability to dissolve highly polar salts is limited.

  • Hydrocarbons (e.g., Toluene, Heptane): These are nonpolar solvents, and solubility is expected to be negligible.

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10] For higher throughput screening, kinetic solubility methods can be employed.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[11]

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a faster but less precise method than thermodynamic solubility.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.

  • Precipitation Induction: Allow the plate to equilibrate for a set period (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Illustrative Solubility Data Table

The following table is a hypothetical representation of the expected solubility of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in a range of organic solvents, based on the chemical principles discussed.

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL) at 25°CObservations
Polar Protic Water80.1> 100Freely Soluble
Methanol32.750 - 100Highly Soluble
Ethanol24.510 - 50Soluble
Polar Aprotic DMSO46.7> 100Freely Soluble
DMF38.350 - 100Highly Soluble
Acetonitrile37.51 - 10Sparingly Soluble
Less Polar THF7.5< 1Slightly Soluble
Ethyl Acetate6.0< 0.1Very Slightly Soluble
Nonpolar Toluene2.4< 0.01Practically Insoluble
Heptane1.9< 0.01Practically Insoluble

Note: The solubility values in this table are illustrative examples and must be determined experimentally.

Interpretation of Results

The trend of decreasing solubility with decreasing solvent polarity is evident from the hypothetical data. The high solubility in polar protic and aprotic solvents is consistent with the highly polar, ionic nature of the hydrochloride salt. The ability of DMSO and DMF to act as powerful solvents for a wide range of compounds is also highlighted. The negligible solubility in nonpolar solvents confirms the dominance of the polar functional groups in dictating the compound's solubility profile.

Modulating Solubility: Strategies and Considerations

If the solubility of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in a particular organic solvent is insufficient for a specific application (e.g., a particular reaction condition or formulation), several strategies can be employed:

  • Co-solvents: Using a mixture of a good solvent and a poor solvent can fine-tune the solubility. For example, a mixture of methanol and dichloromethane might provide a suitable medium for a reaction that is not compatible with pure methanol.

  • Temperature: For most solids, solubility increases with temperature.[4] This can be leveraged to dissolve the compound at a higher temperature, although the stability of the compound at elevated temperatures must be confirmed.

  • Salt Form: While the hydrochloride salt is common, exploring other salt forms (e.g., mesylate, sulfate) could potentially alter the crystal packing and, consequently, the solubility in certain solvents.

Conclusion

The solubility of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in organic solvents is governed by its highly polar and ionic nature. A systematic investigation, beginning with polar protic and aprotic solvents, is the most efficient path to characterizing its full solubility profile. The experimental protocols detailed in this guide, particularly the shake-flask method for thermodynamic solubility, provide a robust framework for generating reliable and reproducible data. This information is fundamental for the successful development of this promising oxetane-containing compound, enabling informed decisions in process chemistry, formulation, and preclinical development.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Stepan, A. F., et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors. Journal of medicinal chemistry, 54(22), 7772-7783.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246.
  • Toselli, F., et al. (2022). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 13(5), 185-199.
  • Jouyban, A. (2010).
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of drug substances in water and in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 47(3), 434-441.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • Avdeef, A. (2007). The rise of shake-flask solubility. Expert opinion on drug discovery, 2(4), 533-545.
  • PubChem. (n.d.). 2-(3-Aminophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-aminooxetan-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether? Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

Sources

In Silico Modeling of 2-(3-Aminooxetan-3-yl)acetic Acid: A Technical Guide to Conformational Profiling, Peptidomimetic Design, and ADMET Prediction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of peptidomimetics and small-molecule drug discovery, the strategic incorporation of sp³-rich, highly polar motifs is paramount for overcoming pharmacokinetic liabilities. 2-(3-Aminooxetan-3-yl)acetic acid (CAS: 1373923-03-5) has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, functioning effectively as an unnatural β -amino acid building block.

As a Senior Application Scientist, I approach the in silico modeling of this molecule not merely as a structural exercise, but as a predictive engine. Standard molecular mechanics force fields often fail to accurately capture the subtle ring puckering and stereoelectronic effects of the oxetane core. This whitepaper outlines a self-validating, causality-driven computational framework—spanning Quantum Mechanics (QM), Molecular Dynamics (MD), and ADMET profiling—to accurately model 2-(3-Aminooxetan-3-yl)acetic acid in drug discovery pipelines.

Structural Rationale & The Achiral Advantage

Before initiating any computational workflow, we must analyze the topology of the input structure. 2-(3-Aminooxetan-3-yl)acetic acid features an oxetane ring substituted at the C3 position with both an amino group (-NH₂) and an acetic acid moiety (-CH₂COOH).

Causality in Modeling: Because the C3 position is symmetrically flanked by the C2 and C4 methylene groups of the oxetane ring, the molecule is achiral . This symmetry is a massive computational advantage. It drastically reduces the conformational space required during ensemble generation, allowing us to focus our computational budget entirely on the ~16° ring puckering (1)[1] and the rotameric states of the acetic acid side chain. Furthermore, amino-oxetanes exhibit significantly lower barriers to rotation compared to their amide counterparts, providing the flexibility to accommodate complex binding sites (2)[2].

Workflow A 2-(3-Aminooxetan-3-yl)acetic acid (Input Structure) B QM Conformational Analysis (DFT, B3LYP/6-311G**) A->B C Force Field Parameterization (RESP Charges, GAFF2) B->C D Molecular Dynamics (MD) (Turn Induction, Peptide Folding) C->D E Molecular Docking (Pharmacophore Mapping) C->E F In Silico ADMET Profiling (LogD, CYP450 Stability) D->F E->F G Lead Optimization & Candidate Selection F->G

Fig 1: End-to-end computational workflow for modeling oxetane-containing peptidomimetics.

Phase I: Quantum Mechanical (QM) Parameterization

Standard force fields (e.g., GAFF2, OPLS4) rely on generic atom types that often misrepresent the polarization of the oxetane oxygen lone pairs. To prevent artifacts in downstream MD simulations, we must derive custom Restrained Electrostatic Potential (RESP) charges.

Protocol 1: Self-Validating QM Parameterization
  • Initial Conformer Generation: Generate 3D conformers of the zwitterionic and neutral states of 2-(3-Aminooxetan-3-yl)acetic acid using RDKit (ETKDGv3 algorithm).

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian. Run Density Functional Theory (DFT) optimization at the B3LYP/6-311G** level. Causality: DFT accounts for electron correlation, which is critical for strained four-membered rings.

  • ESP Mapping: Perform a single-point energy calculation at the HF/6-31G* level to generate the Electrostatic Potential (ESP) grid.

  • RESP Charge Fitting: Use the Antechamber module (AMBER tools) to fit the ESP grid to RESP charges.

  • Self-Validation Step: Measure the calculated oxetane ring puckering angle in the optimized geometry. It must align with the theoretical benchmark of ~16°[1]. If the deviation exceeds 5°, the basis set must be refined to include diffuse functions (e.g., 6-311+G**) to better capture the oxygen lone pair dispersion.

Phase II: Molecular Dynamics (MD) & Conformational Preorganization

When 2-(3-Aminooxetan-3-yl)acetic acid is incorporated into a linear peptide sequence, it acts as a powerful turn-inducing element. The steric bulk of the oxetane ring restricts the Ramachandran ( Φ , Ψ ) dihedral space of adjacent residues, preorganizing the backbone and drastically enhancing macrocyclization efficiency (3)[3].

Protocol 2: MD Simulation of Oxetane-Peptidomimetics
  • System Construction: Build the peptide sequence in LEaP, inserting the parameterized unnatural amino acid.

  • Solvation: Solvate the system in a TIP3P octahedral box with a 10 Å buffer. Causality: TIP3P balances computational cost with accurate hydrogen-bonding dynamics required for the polar oxetane core.

  • Equilibration: Heat the system from 0 to 300 K over 50 ps (NVT), followed by 500 ps of NPT equilibration to stabilize solvent density.

  • Production Run: Execute a 500 ns production run using the PMEMD.cuda engine (AMBER).

  • Self-Validation Step: Analyze the trajectory for the formation of a 10-helix or turn. A successful simulation will demonstrate stable intramolecular hydrogen bonds and NOE-equivalent distances (e.g., dNN​(i,i+2)<4.0 Å)[3]. If the peptide remains entirely linear, re-evaluate the GAFF2 torsional penalties applied to the C α -C β bonds of the oxetane residue.

Pathway N1 Linear Peptide (High Flexibility) N2 Oxetane Insertion (Unnatural Amino Acid) N1->N2 N3 Steric Restraint & Reduced Rotational Barrier N2->N3 N4 Turn Induction (e.g., 10-Helix Formation) N3->N4 N5 Macrocyclization (Enhanced Efficiency) N4->N5

Fig 2: Mechanism of oxetane-induced conformational preorganization in peptide macrocyclization.

Phase III: Structure-Based Docking & Pharmacophore Mapping

When docking derivatives of 2-(3-Aminooxetan-3-yl)acetic acid into target proteins, the oxetane ring typically serves as a conformational and basicity control element rather than a primary binding anchor. The oxetane oxygen is a weak hydrogen bond acceptor.

Causality in Docking: If you use default docking parameters (e.g., in Glide or AutoDock Vina), the scoring function may overestimate the strength of the oxetane oxygen's H-bond, leading to false-positive poses. To correct this, apply a custom pharmacophore constraint that prioritizes the salt-bridge formation of the primary amine and the carboxylate group, while treating the oxetane core strictly as a shape-fitting, hydrophobic plug.

In Silico ADMET Profiling

The primary medicinal chemistry rationale for utilizing 2-(3-Aminooxetan-3-yl)acetic acid is to modulate physicochemical properties. Oxetanes are widely validated to lower lipophilicity (LogD) and improve metabolic stability by blocking cytochrome P450 (CYP) oxidation sites that would otherwise degrade gem-dimethyl groups (4)[4].

Table 1: Comparative In Silico ADMET Profile (Predicted Trends)
Property2-(3-Aminooxetan-3-yl)acetic acidgem-Dimethyl AnalogueCarbonyl Analogue
Molecular Weight (Da) 131.13117.15117.10
Consensus LogD (pH 7.4) -2.5-1.4-2.8
Topological Polar Surface Area (Ų) 72.463.380.4
Predicted HLM Clearance Low (<15 µL/min/mg)Moderate (~35 µL/min/mg)High
Ring Puckering Angle ~16°N/AN/A

Note: The introduction of the oxetane ring increases the Topological Polar Surface Area (TPSA) relative to the gem-dimethyl analogue, driving the observed improvements in aqueous solubility.

Conclusion

The in silico modeling of 2-(3-Aminooxetan-3-yl)acetic acid requires a departure from out-of-the-box computational workflows. By utilizing DFT for accurate charge derivation, acknowledging the weak H-bond acceptor status of the oxetane oxygen during docking, and leveraging MD to validate turn-induction in peptidomimetics, computational chemists can accurately predict the profound pharmacokinetic benefits this bioisostere offers.

References

  • Title: Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source: ChemRxiv URL: [Link][2]

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL: [Link][4]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link][1]

  • Title: Macrocyclisation of small peptides enabled by oxetane incorporation Source: PMC (National Institutes of Health) URL: [Link][3]

Sources

Conformational Analysis of Spirocyclic Amino Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamic Rationale for Spirocyclic Constraints

In modern medicinal chemistry, the transition from planar, sp2 -rich molecules to three-dimensional, sp3 -rich architectures is a proven strategy for improving clinical success rates. Among the most effective tools for introducing 3D complexity are spirocyclic amino acids .

By fusing two rings at a single quaternary carbon atom, spirocyclic scaffolds (such as spiro[1]hexane and spiro[3.3]heptane) effectively "freeze" the conformational flexibility of the amino acid side chain [1]. This rigid pre-organization serves a distinct thermodynamic purpose: it drastically reduces the entropic penalty ( ΔS ) typically incurred when a flexible ligand binds to its target receptor. Consequently, spirocyclic analogs of natural amino acids—such as L-glutamic acid, γ -aminobutyric acid (GABA), and proline—exhibit enhanced binding affinity, superior receptor subtype selectivity, and increased resistance to enzymatic degradation [2].

This technical whitepaper provides an in-depth analysis of the structural dynamics, synthetic methodologies, and NMR-based conformational validation of spirocyclic amino acids.

Structural Dynamics & Quantitative Profiling

The conformational landscape of spirocyclic amino acids is defined by the puckering of the constituent rings (e.g., cyclobutane or cyclopropane) and the spatial orientation of the amino and carboxylate substituents.

  • Spiro[1]hexane Scaffolds: Composed of fused cyclopropane and cyclobutane rings, these are utilized as conformationally restricted analogs of GABA. The inherent rigidity allows researchers to probe the bioactive conformations of ionotropic ρ GABA receptors [1].

  • Spiro[3.3]heptane Scaffolds: These larger systems are extensively used to map the topologies of glutamate receptors. Because the aminocarboxylate moiety and the distal carboxylic group are fixed in space, up to 18 theoretical stereoisomers can be synthesized to systematically interrogate receptor binding pockets [2].

  • Spiro- β -lactams: Synthesized via Staudinger reactions, these scaffolds act as potent nucleators of type II β -turns, making them invaluable for peptidomimetic drug design [3].

Quantitative Conformational & Physicochemical Data

The introduction of a spirocyclic core subtly alters the physicochemical properties of the amino acid. Acid-base titrations reveal that spirocyclic amino acids generally exhibit slightly lowered isoelectric points (pI) compared to their monocyclic counterparts (e.g., 1-aminocyclohexanecarboxylic acid) [4].

Scaffold TypeTarget MimicryKey Structural FeaturePhysicochemical Impact
Spiro[1]hexane GABA / L-GlutamateFused 3- and 4-membered ringsLowers pI; acid-base profile mimics methionine/asparagine.
Spiro[3.3]heptane L-GlutamateFused 4-membered ringsHighly restricted dihedral angles; tunable LogP via fluorination.
Spiro- β -lactam Proline / β -turnSpiranic azetidin-2-one coreStabilizes Type II β -turns; highly stable in aqueous media.
Oxa-spirocycles VariousIncorporated oxygen heteroatomImproves aqueous solubility and modulates basicity of the amine.

Experimental Methodologies: Synthesis of Spirocyclic Scaffolds

The synthesis of highly substituted spirocyclic systems requires overcoming significant steric hindrance. Standard olefination techniques often fail when applied to bulky, substituted cyclobutanones. Below is a field-proven protocol for the divergent synthesis of spiro[3.3]heptane-based glutamic acid analogs[2].

Protocol 1: Divergent Synthesis of Spiro[3.3]heptane Glutamate Analogs

Objective: To construct a stereochemically pure library of spiro[3.3]heptane amino acids from a common cyclobutanone precursor.

  • Precursor Preparation & Protection:

    • Begin with an O -silylated 2-(hydroxymethyl)cyclobutanone derivative. Protection of the hydroxyl group (e.g., using TBDPS) is critical to prevent side reactions during subsequent organometallic steps.

  • Tebbe Olefination (Causality Check):

    • Why not Wittig? The standard Wittig reaction fails to yield the target alkene due to the severe steric bulk of the C-2 substituent, which prevents the elimination of triphenylphosphine oxide from the oxaphosphetane intermediate.

    • Action: Utilize the titanium-based Tebbe reagent ( Cp2​TiCH2​AlCl(CH3​)2​ ) in toluene/THF to successfully olefinate the sterically hindered ketone.

  • Spirocyclic Ring Closure:

    • Subject the resulting alkene to a [2+2] cycloaddition with in situ generated dichloroketene to form the second cyclobutane ring (yielding a 1,6-substitution pattern). Alternatively, utilize a Meinwald oxirane rearrangement for 1,5-substitution patterns.

  • Stereocontrolled Amino Acid Formation:

    • Perform a modified Strecker reaction on the resulting racemic spirocyclic ketones.

    • Action: Use Ellman's sulfinamide as a chiral auxiliary. The bulky tert-butanesulfinyl group directs the nucleophilic attack of cyanide, providing moderate to high diastereoselectivity.

  • Isolation:

    • Separate the pure stereoisomers via silica gel chromatography and confirm absolute configuration via X-ray crystallography.

G S1 Precursor: O-silylated Cyclobutanone S2 Tebbe Olefination (Overcomes Steric Hindrance) S1->S2 S3 [2+2] Cycloaddition (Dichloroketene) S2->S3 S4 Strecker Reaction (Ellman's Sulfinamide) S3->S4 S5 Stereoisomeric Separation (Chromatography) S4->S5

Caption: Synthetic workflow for spiro[3.3]heptane amino acids, highlighting the critical Tebbe olefination.

NMR-Based Conformational Validation

Once synthesized, the "frozen" conformation of the spirocyclic amino acid—especially when incorporated into a peptide chain—must be empirically validated. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational simulated annealing, is the gold standard for this validation [3].

Protocol 2: Solution-State NMR Conformational Analysis

Objective: To confirm the adoption of a stable secondary structure (e.g., a Type II β -turn) induced by a spiro- β -lactam amino acid in solution.

  • Sample Preparation:

    • Dissolve the spirocyclic peptidomimetic in a highly coordinating solvent, such as DMSO- d6​ . Rationale: DMSO competes for hydrogen bonds. If an intramolecular hydrogen bond persists in DMSO, it is thermodynamically highly stable.

  • Temperature Coefficient Analysis ( Δδ/ΔT ):

    • Acquire 1D 1 H-NMR spectra across a temperature gradient (e.g., 298 K to 348 K in 5 K increments).

    • Analysis: Calculate the temperature coefficient for each amide (NH) proton. A low temperature coefficient ( >−3.0 ppb/K ) indicates that the proton is shielded from the solvent, strongly implying its involvement in an intramolecular hydrogen bond (characteristic of a β -turn).

  • 2D NOESY/ROESY Acquisition:

    • Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments with mixing times optimized for the molecule's correlation time (typically 200–400 ms).

    • Analysis: Extract short-range interproton distances. For example, a strong NOE cross-peak between the CαH(i+1) and HN(i+2) protons (distance ≈2.1 Å) is a definitive hallmark of a Type II β -turn.

  • Computational Clustering:

    • Feed the experimentally derived NOE distance constraints into a molecular dynamics simulation. Use simulated annealing to generate a cluster of the lowest-energy conformers, validating the spatial geometry of the spirocyclic scaffold.

G N1 Sample Prep (DMSO-d6 Solvent) N2 Temperature Gradient NMR (Identify H-Bonds) N1->N2 N3 2D NOESY / ROESY (Extract Spatial Distances) N2->N3 N4 Simulated Annealing (Generate 3D Conformers) N3->N4 N5 Conformational Validation (e.g., Type II β-turn) N4->N5

Caption: NMR conformational analysis workflow for validating spirocyclic peptidomimetic structures.

Conclusion and Future Perspectives

The conformational analysis of spirocyclic amino acids bridges the gap between theoretical computational design and practical medicinal chemistry. By utilizing rigid scaffolds like spiro[1]hexane and spiro[3.3]heptane, researchers can systematically eliminate the entropic penalties associated with ligand-receptor binding. As synthetic methodologies—such as transition-metal catalyzed olefinations and stereoselective Strecker reactions—become more scalable, the incorporation of these sp3 -rich, non-canonical amino acids will increasingly dominate the landscape of fragment-based drug discovery and peptidomimetic therapeutics.

References

  • A stereochemical journey around spirocyclic glutamic acid analogs Organic & Biomolecular Chemistry, 2022, 20, 3183–3200. URL:[Link]

  • Spiro β -Lactams as β -Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis The Journal of Organic Chemistry, 2001, 66(19), 6333-6338. URL:[Link]

  • Spiro[1]Hexane- and Spiro[3.3]Heptane-derived α -Amino Acids: Synthesis and Isoelectric Point Evaluation ChemistrySelect, 2024, 9. URL:[Link]

Sources

The Biological Relevance of Oxetane-Containing Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, four-membered oxygen heterocycles were viewed with skepticism by medicinal chemists due to perceived synthetic intractability and fears of ring strain-induced instability. However, the oxetane motif has undergone a renaissance, transitioning from an exploratory structural curiosity to a validated pharmacophore. With the recent 2025 FDA approval of the fully synthetic oxetane-containing drug rilzabrutinib[1], oxetanes have cemented their role in modern therapeutics. This technical guide deconstructs the physicochemical, structural, and synthetic causality behind incorporating oxetanes into clinical candidates, providing actionable protocols for drug discovery campaigns.

Physicochemical Modulation: The Causality of Bioisosterism

Oxetanes are predominantly deployed as bioisosteres for gem-dimethyl groups and carbonyls. The fundamental causality behind their utility lies in their unique electronic and spatial geometry. The oxygen atom within the strained four-membered ring possesses highly localized electron density, making it an exceptional hydrogen-bond acceptor[2].

When replacing a highly lipophilic gem-dimethyl group, the oxetane ring introduces a strong dipole moment without significantly increasing the steric bulk. This leads to a dramatic reduction in lipophilicity (LogD) and a concomitant increase in aqueous solubility. The lower crystal lattice energy (due to disrupted planar packing) combined with higher hydration energy (from hydrogen bonding) drives this solubility enhancement[2].

Quantitative Impact of Oxetane Incorporation
PropertyGem-Dimethyl / Carbonyl BaselineOxetane Replacement OutcomeCausality / Mechanism
Aqueous Solubility Poor / Baseline4x to >4000x Increase Enhanced dipole moment and H-bond acceptor capacity; lowers LogP and disrupts crystal packing[2].
Metabolic Clearance High (vulnerable C-H bonds)Significantly Reduced Steric shielding and inductive deactivation of adjacent C-H bonds against CYP450 oxidation[3].
Amine Basicity (pKa) High (e.g., pKa ~8.0)Reduced by ~1.5 - 2.0 units Strong inductive electron-withdrawing effect (-I) of the oxetane oxygen destabilizes the conjugate acid[4].
Lipophilicity (LogD) HighLowered Increased polarity and reduced hydrophobic surface area relative to aliphatic chains[2].

Mechanistic Insights: Metabolic Stability and pKa Modulation

A critical challenge in late-stage lead optimization is mitigating cytochrome P450 (CYP450)-mediated oxidative metabolism. Gem-dimethyl groups are notoriously susceptible to such degradation. Substituting these with an oxetane ring not only blocks the metabolically labile methylene sites but also exerts a strong inductive electron-withdrawing effect (-I)[5]. This inductive effect decreases the electron density of adjacent C-H bonds, raising the activation energy required for CYP450-mediated oxygen insertion, thereby enhancing the compound's plasma half-life[3].

Furthermore, oxetanes are invaluable for modulating the basicity of adjacent amines. In the development of SYK inhibitors, replacing an ethyl group on a piperazine ring with a 3-oxetanyl pendant successfully reduced the calculated pKaH from 8.0 to 6.4[4].

The Causality: The electron-withdrawing nature of the oxetane oxygen destabilizes the protonated ammonium state, shifting the equilibrium toward the neutral free base. This precise pKa tuning doubled the T-cell versus B-cell selectivity (ratio increased from 5 to 10) while maintaining high Caco-2 permeability[4].

G Oxetane Oxetane Incorporation Sub1 Gem-Dimethyl Replacement Oxetane->Sub1 Sub2 Carbonyl Replacement Oxetane->Sub2 Sub3 Amine Pendant Addition Oxetane->Sub3 Prop1 Increased Aqueous Solubility (4-4000x) Sub1->Prop1 Prop2 Enhanced Metabolic Stability Sub1->Prop2 Sub2->Prop2 Prop3 Reduced Basicity (Lower pKa) Sub3->Prop3 Out1 Improved Oral Bioavailability Prop1->Out1 Out2 Reduced CYP450 Clearance Prop2->Out2 Out3 Enhanced Target Selectivity Prop3->Out3

Logical flow of oxetane incorporation on drug pharmacokinetics.

Experimental Workflow: Synthesis of 3,3-Disubstituted Oxetanes

The synthetic tractability of oxetanes was revolutionized by the Carreira group, who demonstrated that oxetan-3-one could be efficiently converted into versatile Michael acceptors[6]. The following protocol details a self-validating methodology for synthesizing an amino-oxetane building block via a Horner-Wadsworth-Emmons (HWE) olefination followed by a conjugate addition.

Workflow Start Oxetan-3-one (Starting Material) Step1 Horner-Wadsworth-Emmons Olefin Formation Start->Step1 Add Phosphonate Intermediate Oxetane Michael Acceptor (3-Methyleneoxetane) Step1->Intermediate Base, -78°C to RT Step2 Nucleophilic Conjugate Addition (e.g., Amine) Intermediate->Step2 Add Nucleophile Purification Chromatographic Purification Step2->Purification Quench & Extract Product 3,3-Disubstituted Oxetane (Target Compound) Purification->Product >95% Purity

Synthetic workflow for 3,3-disubstituted oxetanes via Michael acceptors.

Protocol: Synthesis of 3-(Alkylamino)oxetane-3-carbonitriles

Self-Validating Rationale: This protocol utilizes HWE over standard Wittig olefination because the stabilized phosphonate carbanions react under milder conditions, preventing the base-catalyzed ring-opening of the highly strained oxetan-3-one[6].

Step 1: Preparation of the Oxetane Michael Acceptor

  • Reagent Preparation: Dissolve diethyl (cyanomethyl)phosphonate (1.1 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to -78°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

    • Causality for -78°C: Strict temperature control is critical; localized exothermic heating during deprotonation can degrade the phosphonate or cause premature ring-opening side reactions when the ketone is introduced.

  • Olefination: Slowly add oxetan-3-one (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate. The resulting 2-(oxetan-3-ylidene)acetonitrile is used immediately without further purification to avoid polymerization of the Michael acceptor.

Step 2: Nucleophilic Conjugate Addition

  • Reaction Setup: Dissolve the crude 2-(oxetan-3-ylidene)acetonitrile in anhydrous ethanol.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv).

    • Causality for solvent choice: Ethanol facilitates hydrogen bonding that stabilizes the transition state of the aza-Michael addition, accelerating the reaction rate without requiring Lewis acid catalysis, which could otherwise cleave the sensitive oxetane ring.

  • Isolation: Stir at 50°C for 4 hours. Monitor completion via TLC. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the 3,3-disubstituted amino-oxetane.

Clinical Translation and Future Outlook

The integration of oxetanes into drug discovery has matured from theoretical physicochemical exercises to clinical reality. The 2025 FDA approval of rilzabrutinib (a BTK inhibitor featuring an oxetane motif to reduce basicity and improve solubility) provides definitive regulatory validation for this heterocycle[1].

Furthermore, recent advancements in sulfonyl fluoride chemistry have enabled the divergent synthesis of novel oxetane-functionalized scaffolds. The use of oxetane sulfonyl fluorides allows for late-stage functionalization via SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, expanding the chemical space accessible to medicinal chemists without compromising the structural integrity of the four-membered ring[7].

By understanding the causal relationships between ring strain, inductive effects, and spatial geometry, researchers can systematically deploy oxetanes to rescue failing lead compounds, optimizing their solubility, metabolic stability, and target selectivity.

Sources

Methodological & Application

Application Note: Protecting Group Strategies for 2-(3-Aminooxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of oxetanes into peptidomimetics and small-molecule drug candidates has revolutionized modern medicinal chemistry. As a bioisostere for carbonyls and gem-dimethyl groups, the oxetane ring improves metabolic stability, aqueous solubility, and modulates conformational bias 1.

2-(3-Aminooxetan-3-yl)acetic acid is a highly valuable 3,3-disubstituted building block containing a primary amine and a carboxylic acid separated by a methylene spacer. However, the inherent ring strain of the oxetane core (~107 kJ/mol) makes it highly susceptible to acid-catalyzed ring-opening 2. This application note provides a comprehensive, self-validating guide to selecting and executing protecting group strategies that preserve the integrity of the oxetane ring during multi-step synthesis.

Mechanistic Causality: The Oxetane Acid-Sensitivity Challenge

The primary challenge in handling 2-(3-Aminooxetan-3-yl)acetic acid lies in the fundamental reactivity of the four-membered ether ring. In the presence of strong Brønsted acids (e.g., concentrated Trifluoroacetic Acid [TFA] or HBr) or Lewis acids, the endocyclic oxygen is rapidly protonated. This generates a highly electrophilic intermediate that relieves its structural strain via nucleophilic attack (by water, counter-ions, or intramolecular functional groups), leading to irreversible ring-opening 1.

Consequently, traditional Solid-Phase Peptide Synthesis (SPPS) strategies relying on prolonged acid exposure—such as the Boc/Bzl strategy or the use of highly acid-labile C-terminal esters (like cumyl esters, which degrade even in 2% TFA)—frequently result in catastrophic yield losses when applied to oxetane-modified building blocks 3. Successful utilization of this molecule dictates a strict preference for base-labile or hydrogenolysis-based protecting groups 4, 5.

Strategic Protecting Group Selection

When designing a synthetic route for 2-(3-Aminooxetan-3-yl)acetic acid, orthogonality must be achieved without crossing the acid-stability threshold of the oxetane core.

G cluster_amine N-Terminal Protection cluster_acid C-Terminal Protection Target 2-(3-Aminooxetan-3-yl) acetic acid Fmoc Fmoc (Base Labile) Target->Fmoc Boc Boc (Acid Labile) Target->Boc Cbz Cbz (Hydrogenolysis) Target->Cbz tBu t-Butyl Ester (Acid Labile) Target->tBu Bn Benzyl Ester (Hydrogenolysis) Target->Bn Me Methyl Ester (Base Labile) Target->Me Fmoc->tBu Standard SPPS (High Risk) Fmoc->Bn Orthogonal (Safe) Boc->Bn Orthogonal (Moderate Risk)

Orthogonal protecting group strategies for 2-(3-Aminooxetan-3-yl)acetic acid based on stability.

Quantitative Stability & Compatibility Profile
Protecting GroupFunctional TargetDeprotection ReagentOxetane Stability (Yield %)Strategic Recommendation
Fmoc Primary Amine20% Piperidine / DMFExcellent (>95%)Primary Choice: Fully compatible with oxetane core.
Cbz Primary AmineH₂, Pd/C, MeOHExcellent (>95%)Strong Alternative: Ideal for solution-phase orthogonality.
Boc Primary Amine20% TFA / DCM (0 °C)Moderate (70-85%)Use with Caution: Requires strict kinetic temperature control.
Benzyl (Bn) Carboxylic AcidH₂, Pd/C, MeOHExcellent (>95%)Primary Choice: Mild cleavage preserves ring integrity.
Methyl (Me) Carboxylic AcidLiOH, THF/H₂OGood (>90%)Viable: Base hydrolysis is safe, but risks peptide epimerization.
t-Butyl (tBu) Carboxylic Acid50% TFA / DCMPoor (<40%)Avoid: Prolonged acid exposure leads to extensive ring opening.

Validated Experimental Protocols

The following protocols have been engineered with built-in validation steps to ensure the survival of the oxetane ring.

Protocol A: N-Fmoc Protection (Base-Labile Strategy)

Causality: Fmoc protection is performed under mildly basic conditions, which the oxetane ring tolerates perfectly. The critical risk occurs during the subsequent acidification required to extract the product. Over-acidification (pH < 2) will trigger ring-opening.

Materials:

  • 2-(3-Aminooxetan-3-yl)acetic acid (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • 10% w/v Aqueous Na₂CO₃

  • 1,4-Dioxane

  • 1M HCl (Ice-cold)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-(3-Aminooxetan-3-yl)acetic acid in 10% aq. Na₂CO₃ (approx. 2.5 eq of base) and an equal volume of 1,4-dioxane.

  • Temperature Control: Cool the biphasic mixture to 0 °C in an ice bath. Rationale: Suppresses side reactions of the highly reactive amine.

  • Reagent Addition: Add Fmoc-OSu dropwise as a solution in 1,4-dioxane. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Validation Check 1: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms reaction completion.

  • Controlled Acidification (CRITICAL): Cool the reaction back to 0 °C. Using a calibrated pH meter, add ice-cold 1M HCl dropwise until the pH reaches strictly 3.5 – 4.0 .

  • Extraction: Immediately extract the aqueous layer with Ethyl Acetate (3x).

  • Validation Check 2: Analyze the organic layer via LC-MS. Look for the [M+H]+ peak of the Fmoc-protected product. The absence of a +18 Da adduct confirms the oxetane ring remained intact during acidification.

Protocol B: C-Terminal Benzyl Esterification (Hydrogenolysis Strategy)

Causality: Benzyl esters offer perfect orthogonality to Fmoc and can be removed via hydrogenolysis, completely bypassing the need for acidic cleavage conditions [[2]]().

Materials:

  • N-Protected 2-(3-Aminooxetan-3-yl)acetic acid (1.0 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Cs₂CO₃ (1.5 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected oxetane derivative in anhydrous DMF. Add Cs₂CO₃ and stir at room temperature for 15 minutes to form the highly nucleophilic cesium carboxylate salt.

  • Alkylation: Add BnBr dropwise. Stir the suspension at room temperature for 3-4 hours.

  • Quenching & Extraction: Dilute the reaction mixture with water and extract with diethyl ether (3x). Wash the combined organic layers extensively with brine to remove DMF.

  • Deprotection (Future Step): To deprotect, subject the compound to H₂ (1 atm) over 10% Pd/C in Methanol for 2 hours. Validation: The neutral conditions of hydrogenolysis guarantee 100% preservation of the oxetane core.

Protocol C: Kinetically Controlled N-Boc Deprotection

Causality: While Boc is generally avoided due to the required acidic deprotection, it is sometimes synthetically necessary. Successful removal of N-Boc from oxetanes requires significant optimization 2. By dropping the temperature to 0 °C, the activation energy barrier for Boc cleavage is overcome, while the higher-energy barrier for oxetane ring-opening is suppressed (Kinetic Control).

Materials:

  • Boc-2-(3-Aminooxetan-3-yl)acetic acid derivative

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold saturated NaHCO₃ solution

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected compound in anhydrous DCM (yielding a 0.1 M solution).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Acid Addition: Add TFA dropwise to achieve a final concentration of 20% v/v TFA in DCM.

  • Kinetic Cleavage: Stir at 0 °C for exactly 30 minutes . Do not allow the reaction to warm to room temperature.

  • Immediate Quench (CRITICAL): Pour the reaction mixture directly into a vigorously stirring beaker of ice-cold saturated NaHCO₃.

  • Validation Check: CO₂ evolution (bubbling) will occur. Once bubbling ceases, check the aqueous layer with pH paper to ensure it is basic (pH > 8). This validates that all TFA has been neutralized, permanently halting any oxetane degradation pathways before solvent evaporation.

References

Sources

Application Notes & Protocols: Strategic Use of 2-(3-Aminooxetan-3-yl)acetic Acid as a Peptidomimetic for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Peptide Scaffolding Innovation

Peptides represent a compelling class of therapeutic agents, occupying the chemical space between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by significant liabilities, primarily poor metabolic stability due to proteolytic degradation and limited bioavailability.[3][4] Peptidomimetics—molecules that mimic the structure and function of peptides but with modified, non-natural components—offer a robust strategy to overcome these limitations.[1][5][6]

This guide focuses on the application of 2-(3-aminooxetan-3-yl)acetic acid, a unique non-proteinogenic amino acid, as a powerful tool in peptidomimetic design. The incorporation of the four-membered oxetane ring into a peptide backbone serves as a bioisostere for the amide carbonyl group, introducing profound and beneficial changes to the molecule's physicochemical and pharmacological profile.[7][8] This modification can enhance aqueous solubility, improve resistance to enzymatic cleavage, and impose valuable conformational constraints on the peptide backbone.[4][8][9]

These application notes provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully incorporate 2-(3-aminooxetan-3-yl)acetic acid into peptide sequences and to characterize the resulting peptidomimetics.

Part 1: Rationale and Scientific Principles

The Oxetane Moiety as a Carbonyl Bioisostere

The core principle behind using 2-(3-aminooxetan-3-yl)acetic acid is the replacement of a backbone amide carbonyl with the oxetane ring. This substitution maintains the hydrogen bond donor/acceptor pattern analogous to the parent amide bond while introducing a stable, non-hydrolyzable ether linkage.[7] This structural modification is a key strategy for mitigating cleavage by proteases, which specifically recognize and hydrolyze amide bonds.[4][10]

Imposing Conformational Constraints

Unlike the planar structure of an amide bond, the strained, three-dimensional oxetane ring introduces a significant conformational constraint. This has several important consequences:

  • Induction of Turns: The oxetane modification has been shown to induce a "kink" or turn in the peptide backbone, which can be advantageous for pre-organizing the peptide into a bioactive conformation for receptor binding.[9][11]

  • Disruption of Helicity: In structures like α-helices, the introduction of an oxetane can disrupt the characteristic (i, i+4) hydrogen bonding pattern, leading to a significant loss of helicity.[9][11] This property can be strategically employed to break undesirable secondary structures or to stabilize specific turn motifs.

  • Reduced Flexibility: By locking a portion of the backbone, the overall flexibility of the peptide is reduced. This can lead to an entropic advantage upon binding to a target receptor, potentially increasing binding affinity.[5][6]

Modulation of Physicochemical Properties

The oxetane ring is a polar, four-membered heterocycle valued for its ability to favorably modulate key drug-like properties.[9] Its incorporation can:

  • Increase Aqueous Solubility: The replacement of a relatively nonpolar carbonyl group with the more polar oxetane can improve the overall solubility of the peptide.[8]

  • Enhance Metabolic Stability: As a non-natural ether linkage, the oxetane is resistant to cleavage by common metabolic enzymes like proteases.[7][10]

  • Improve Permeability: While seemingly counterintuitive for a polar group, the subtle conformational changes and shielding of hydrogen bond donors can sometimes lead to improved passive membrane permeability.[12]

Part 2: Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for the incorporation of Fmoc-protected 2-(3-aminooxetan-3-yl)acetic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS), followed by characterization and functional analysis.

Workflow Overview: From Synthesis to Analysis

The overall process involves synthesizing the peptide on a solid support, cleaving it from the resin, purifying the crude product, and finally, performing structural and functional analyses.

SPPS_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 DMF Wash Coupling 3. Amino Acid Coupling (Standard or Oxetane-AA) Kaiser 4. Kaiser Test (Completeness Check) Coupling->Kaiser Wash1->Coupling Kaiser->Deprotection1 Complete, Next AA Repeat Repeat Cycle Kaiser->Repeat Incomplete Cleavage 5. Cleavage from Resin Kaiser->Cleavage Sequence Complete Repeat->Coupling Precipitate 6. Ether Precipitation Cleavage->Precipitate Purify 7. RP-HPLC Purification Precipitate->Purify MS 8. Mass Spectrometry (Identity) Purify->MS HPLC 9. Analytical HPLC (Purity) Purify->HPLC Structure 10. Structural Analysis (CD, NMR) MS->Structure HPLC->Structure Function 11. Functional Assay (e.g., Stability) Structure->Function

Caption: General workflow for Fmoc-based SPPS, purification, and analysis of an oxetane-modified peptide.

Protocol 1: Incorporation via Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis on a 0.1 mmol scale using the Fmoc/tBu strategy.[13] It assumes the use of a standard resin like Rink Amide for a C-terminal amide.[14][15]

Materials:

  • Rink Amide Resin (e.g., 0.6 mmol/g loading)

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected 2-(3-aminooxetan-3-yl)acetic acid

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.[16]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[16]

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).[14]

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol.[13]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[14]

  • Cold Diethyl Ether.[13]

  • Kaiser Test Kit.[17]

Procedure:

  • Resin Preparation:

    • Place resin (approx. 167 mg for 0.1 mmol scale) into a fritted reaction vessel.

    • Swell the resin in DMF for at least 30-60 minutes with gentle agitation.[16][17]

    • Drain the DMF.

  • Fmoc Deprotection (for each cycle):

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.[14][17]

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard and Oxetane-AA):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq, 0.3 mmol), HBTU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF (approx. 2 mL). Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature.

      • For standard amino acids: 1-2 hours is typically sufficient.[13]

      • For 2-(3-aminooxetan-3-yl)acetic acid: Due to potential steric hindrance, extend the coupling time to 4 hours or perform a double coupling.[13]

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring the Reaction:

    • Perform a qualitative Kaiser test on a small sample of resin beads.[17]

    • A yellow/colorless result indicates a complete reaction (no free primary amines).

    • A blue result indicates an incomplete reaction. If incomplete, repeat the coupling step (double coupling).[17]

  • Final Peptide Assembly:

    • Repeat steps 2-4 for each amino acid in the sequence.

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[13]

  • Cleavage and Deprotection:

    • Add the cold cleavage cocktail (e.g., 2-3 mL of TFA/TIS/H₂O) to the dried peptide-resin.[14]

    • Agitate gently at room temperature for 2-4 hours.[13]

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (~40 mL).[17]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization of the Oxetane-Modified Peptide

After purification, it is critical to confirm the identity and purity of the synthesized peptide.

2.1 Mass Spectrometry (MS) for Identity Verification:

  • Technique: Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[18][19]

  • Procedure: Dissolve a small sample of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Analyze the sample to obtain the molecular weight.

  • Expected Outcome: The observed mass should match the calculated theoretical mass of the oxetane-modified peptide, confirming successful incorporation.[19]

2.2 Analytical RP-HPLC for Purity Assessment:

  • Technique: Reverse-phase high-performance liquid chromatography.[19]

  • Procedure: Dissolve the peptide in an appropriate solvent and inject it onto an analytical C18 column. Run a gradient of mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).

  • Expected Outcome: A single major peak should be observed. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks at a specific wavelength (e.g., 214 or 280 nm). Purity >95% is generally desired for subsequent assays.

Protocol 3: Structural Analysis of Conformational Effects

The primary reason to incorporate 2-(3-aminooxetan-3-yl)acetic acid is to alter the peptide's conformation. Circular Dichroism and NMR spectroscopy are powerful tools to probe these changes.[11][19]

Structural_Impact Structural Impact of Oxetane Incorporation cluster_native Native Peptide Backbone cluster_modified Oxetane-Modified Backbone A1 B1 A1->B1 Amide Bonds C1 B1->C1 Amide Bonds D1 C1->D1 Amide Bonds A2 B2 [Oxetane Ring] A2->B2 Turn/Kink Induced C2 B2->C2 Turn/Kink Induced D2 C2->D2 Turn/Kink Induced

Caption: The oxetane ring replaces a carbonyl, inducing a conformational turn in the peptide backbone.

3.1 Circular Dichroism (CD) Spectroscopy:

  • Objective: To assess changes in the global secondary structure (α-helix, β-sheet, random coil).[20][21]

  • Procedure:

    • Prepare solutions of both the native peptide and the oxetane-modified peptide at the same concentration (e.g., 0.2-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer).[20]

    • Acquire CD spectra in the far-UV region (190-260 nm).

  • Data Interpretation:

    • A significant decrease in the negative bands at ~208 nm and ~222 nm would indicate a loss of α-helical content, as expected from oxetane incorporation.[11]

    • Comparison of the spectra will reveal the overall structural impact of the modification.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To obtain detailed, atomic-level information about the peptide's 3D structure and the specific torsion angles affected by the oxetane ring.[19][22]

  • Procedure: This requires specialized expertise and instrumentation. Key experiments include 2D NMR techniques like COSY, TOCSY, and NOESY to assign protons and identify through-space correlations.

  • Data Interpretation: The presence of specific Nuclear Overhauser Effect (NOE) signals, such as dNN(i, i+2), can provide direct experimental evidence of a turn induced by the oxetane modification.[9]

Protocol 4: Functional Assessment - In Vitro Enzymatic Stability Assay

A key advantage of this modification is enhanced resistance to proteolysis. This protocol assesses the peptide's half-life in human serum.[10][23]

Materials:

  • Purified native and oxetane-modified peptides

  • Human serum or plasma

  • Phosphate-buffered saline (PBS)

  • Reaction Stop Solution: Acetonitrile or 10% Trichloroacetic Acid (TCA).[23]

  • Incubator (37°C)

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of both peptides in PBS (e.g., 1 mg/mL).

    • Pre-warm human serum to 37°C.

  • Assay Initiation:

    • Add the peptide stock solution to the pre-warmed serum to achieve a final concentration of 100 µg/mL.[23]

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the mixture.

    • Immediately quench the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile to precipitate serum proteins.[23]

  • Sample Processing:

    • Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

    • Collect the supernatant, which contains the intact peptide and any degradation products.

  • Analysis:

    • Analyze the supernatant by HPLC-MS to quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the T=0 time point.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.[23]

Part 3: Data Interpretation and Expected Outcomes

The incorporation of 2-(3-aminooxetan-3-yl)acetic acid is expected to yield a peptidomimetic with significantly different properties compared to its native counterpart.

Table 1: Hypothetical Comparative Data for a Native Peptide vs. its Oxetane-Modified Analogue

PropertyNative PeptideOxetane-Modified PeptideRationale for Change
Molecular Weight X DaX + 14.02 DaReplacement of a C=O group (28 Da) with a C₃H₆O group (58 Da), net change depends on exact fragment.
RP-HPLC Retention Time Y minTypically Y ± Δ minChange in polarity and conformation alters interaction with the stationary phase.
Half-Life in Human Serum < 30 minutes> 24 hoursThe oxetane linkage is resistant to proteolytic cleavage by serum proteases.[7][10]
α-Helical Content (from CD) 45%< 5%The oxetane ring disrupts the i, i+4 hydrogen bonding pattern required for α-helix formation.[11]
Receptor Binding Affinity (Kd) 50 nM25 nMPre-organization of the peptide into a bioactive, turn-like conformation can enhance binding affinity.[6][9]

Conclusion

2-(3-Aminooxetan-3-yl)acetic acid is a versatile and powerful building block for modern peptidomimetic design. Its ability to act as a stable amide bond isostere, induce specific conformational constraints, and improve physicochemical properties makes it an invaluable tool for overcoming the inherent weaknesses of natural peptides.[3][4] By following the detailed protocols for synthesis, characterization, and functional analysis outlined in this guide, researchers can effectively leverage this unique chemistry to develop next-generation peptide therapeutics with enhanced stability, potency, and drug-like characteristics.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2020). PubMed.
  • J. B. Rowe, et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. R Discovery.
  • J. B. Rowe, et al. (2017). Synthesis and structure of oxetane containing tripeptide motifs.
  • Rowe, J. B., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics.
  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Nielsen, D. S., et al. (2023). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry, ConnectSci.
  • Como, J. A., et al. (2001). 10Helical conformations in oxetane β-amino acid hexamers.
  • Creative Peptides. (2024). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Creative Peptides. (2024).
  • Roy, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Rowe, J. B., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. PubMed.
  • K. K. Bhasin, et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
  • V. J. Hruby, et al. (2009). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
  • Barfoot, C., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC, NIH.
  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • BMS. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
  • BenchChem. (2025). Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide. BenchChem.
  • N. G. D. Gange, et al. (2021). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.
  • J. B. Rowe, et al. (2018). Oxetane modified cyclic peptides by disulphide bond formation: synthesis and conformational analysis.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Nowick Laboratory. (2020).
  • W. C. Chan, et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Y. Qu, et al. (2021). Improve Stability of Bioactive Peptides by Enzymatic Modular Synthesis of Peptides with O-Linked Sialyl Lewis x.
  • BenchChem. (2025). Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. BenchChem.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • J. M. Wagner, et al. (2013).
  • Sigma-Aldrich. (n.d.). 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid.
  • Creative Peptides. (2024).
  • BioPharmaSpec. (n.d.).
  • M. A. Al-Tahami, et al. (2024). Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response.
  • F. Albericio, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • A. Udenigwe, K. (2014). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.
  • M. Sanchez, et al. (2024).
  • A. Zhaxybayeva, et al. (2024).
  • M. F. A. Mutalib, et al. (2024). Identification and Characterization of Novel Bioactive Peptide From Red Seaweed (Pyropia vietnamensis) Proteins. Quality Assurance and Safety of Crops & Foods.
  • C. M. Culica, et al. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • W. C. Chan, et al. (2002). METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID.
  • A. El Ayouch, et al. (2022). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. IntechOpen.

Sources

Application Note: Advanced Coupling Protocols for 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained heterocyclic scaffolds into peptide backbones and small molecules is a transformative strategy in modern drug discovery. 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride (CAS: 1373923-03-5) is a highly specialized, unnatural β -amino acid derivative. The 3-aminooxetane moiety serves as a potent bioisostere for amide bonds and gem-dimethyl groups, offering profound improvements in aqueous solubility, metabolic stability, and three-dimensional architectural complexity[1].

This application note provides researchers and medicinal chemists with field-proven, self-validating protocols for the bidirectional coupling of this building block. By detailing the causality behind reagent selection—specifically addressing the unique steric and electronic challenges posed by the oxetane ring—this guide ensures high-fidelity synthesis of oxetane-modified peptides (OMPs) and spirocyclic drug candidates.

Mechanistic Insights & Physicochemical Rationale

To successfully utilize 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride, one must understand how the oxetane ring perturbs the reactivity of its functional groups[2]:

  • Electronic Deactivation of the Amine (Lowered pKa​ ): The strongly electron-withdrawing nature of the oxetane oxygen significantly alters the electronic environment of the adjacent C3-amine. This lowers the basicity of the amine by approximately 3 pKa​ units compared to a standard aliphatic amine[3]. Consequently, the amine is significantly less nucleophilic.

  • Steric Hindrance at the Quaternary Center: The amine is situated on the C3 carbon of the oxetane ring, which is a quaternary center. The puckered, four-membered ring creates a sterically demanding pocket that impedes the trajectory of incoming activated electrophiles.

  • Unhindered Carboxyl Terminus: In contrast, the carboxylic acid is separated from the quaternary center by a methylene spacer ( −CH2​COOH ). This primary carbon environment remains highly accessible, allowing for rapid and efficient coupling using standard peptide chemistry[4].

Because the compound is supplied as a hydrochloride salt , all coupling reactions involving the amine terminus require the addition of a non-nucleophilic base (e.g., DIPEA or NMM) to liberate the free base in situ prior to the addition of the coupling reagent.

G A 2-(3-Aminooxetan-3-yl)acetic acid HCl (Starting Material) B1 Amine Coupling Challenge: Steric Hindrance & Lowered pKa A->B1 B2 Carboxyl Coupling Advantage: Unhindered Primary Carbon A->B2 C1 Use highly reactive coupling agents (HATU, COMU, DEPBT) B1->C1 C2 Use standard coupling agents (EDC/HOBt, T3P) B2->C2 D Peptidomimetic / Drug Candidate (Enhanced Metabolic Stability & Solubility) C1->D C2->D

Figure 1: Strategic workflow for the bidirectional coupling of 2-(3-Aminooxetan-3-yl)acetic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints (such as pH verification and specific aqueous washes) ensure that unreacted starting materials are purged, preventing downstream contamination.

Protocol A: Amidation of the Acetic Acid Moiety (Unhindered Coupling)

This protocol utilizes the unhindered −CH2​COOH group to acylate a primary or secondary amine. Because the starting material contains a free amine (protected only as the HCl salt), this reaction is typically performed when the oxetane amine is intended to remain unprotected, or if it has been pre-protected (e.g., as a Boc/Fmoc carbamate).

Reagents:

  • 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Suspend 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Neutralization: Add DIPEA (2.5 eq) dropwise at 0∘C . Self-Validation Check: Spot the mixture on wet pH paper; it must read ≥8 to confirm the complete liberation of the oxetane amine and the target amine (if also a salt).

  • Coupling Initiation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir at 0∘C for 15 minutes to form the active OBt-ester.

  • Amine Addition: Add the target amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor via LC-MS. The unhindered nature of the acetic acid moiety typically results in >95% conversion within 3 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3​ (removes unreacted acid and HOBt), water, and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: N-Acylation of the 3-Aminooxetane Moiety (Hindered Coupling)

Coupling an activated carboxylic acid onto the C3-amine of the oxetane ring is challenging due to the quaternary steric bulk and the reduced nucleophilicity of the amine[3]. Highly reactive uronium salts (e.g., HATU) or phosphonium salts (e.g., DEPBT) are strictly required to drive this reaction to completion[5].

Reagents:

  • Target Carboxylic Acid (1.2 eq)

  • 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride (1.0 eq)

  • HATU (1.2 eq) or COMU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation of the Acid: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 10 minutes to generate the highly reactive OAt-ester.

  • Preparation of the Oxetane Amine: In a separate vial, suspend 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride (1.0 eq) in DMF and add DIPEA (1.5 eq). Sonicate briefly until a homogenous solution is achieved, ensuring the HCl salt is fully neutralized.

  • Coupling: Transfer the neutralized oxetane solution to the pre-activated acid mixture.

  • Thermal Optimization: Due to steric hindrance, stir the reaction at 40∘C for 12–24 hours. Causality Note: Elevated temperature helps overcome the activation energy barrier imposed by the puckered oxetane ring.

  • Workup: Quench with water. If the product is highly polar (common with oxetane derivatives), avoid standard aqueous extraction. Instead, remove DMF under high vacuum, redissolve the crude in a minimal amount of DCM, and purify directly via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient with 0.1% TFA).

Protocol C: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)

To incorporate this building block into larger peptide sequences (e.g., Leu-enkephalin analogs) via SPPS[5], the C3-amine must be orthogonally protected with an Fmoc group[4].

Step-by-Step Methodology:

  • Dissolve 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO3​ and 1,4-Dioxane.

  • Cool the biphasic mixture to 0∘C .

  • Add Fmoc-OSu (1.1 eq) dissolved in a minimal volume of 1,4-Dioxane dropwise over 30 minutes.

  • Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: Extract an aliquot, acidify, and check by TLC (Ninhydrin stain). The absence of a purple spot confirms complete consumption of the primary amine.

  • Concentrate the mixture to remove Dioxane. Dilute the aqueous layer with water, cool to 0∘C , and carefully acidify to pH 2-3 using 1M HCl.

  • Extract the precipitated Fmoc-protected amino acid with EtOAc ( ). Wash the combined organics with brine, dry over MgSO4​ , and evaporate to yield the SPPS-ready building block.

Quantitative Data Summary

The table below synthesizes the expected coupling efficiencies and required conditions based on the structural dynamics of 2-(3-Aminooxetan-3-yl)acetic acid.

Coupling SiteSubstrate CharacteristicsRecommended ReagentsBase RequirementTypical YieldReaction Time
3-Amino Group Sterically hindered (quaternary C), reduced nucleophilicity (lower pKa​ )HATU/HOAt, COMU, DEPBT2.5 - 3.0 eq DIPEA60 - 80%12 - 24 h
Acetic Acid Group Unhindered ( −CH2​COOH ), highly accessible primary carbonEDC/HOBt, T3P, PyBOP1.5 - 2.0 eq DIPEA85 - 95%2 - 4 h
SPPS Integration Requires orthogonal protection prior to resin loadingFmoc-OSu (for amine protection) NaHCO3​ (aq)>90%12 h

References

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter (2025). Available at:[Link]

  • Wuitschik, G., Carreira, E. M., et al. Oxetanyl Amino Acids for Peptidomimetics. Organic Letters, ACS Publications (2013). Available at: [Link]

  • Beadle, J. D., Shipman, M., et al. Solid-phase synthesis of oxetane modified peptides. CORE (2017). Available at: [Link]

  • Bull, J. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications (2016). Available at: [Link]

Sources

Application Note: Modulating Peptide Secondary Structure via 2-(3-Aminooxetan-3-yl)acetic Acid Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics frequently encounters a critical bottleneck: native peptides suffer from high conformational flexibility and rapid proteolytic degradation. As a Senior Application Scientist in peptide chemistry, I have observed that replacing canonical amide bonds or natural amino acids with conformationally restricted bioisosteres is the most effective strategy to overcome these liabilities.

2-(3-Aminooxetan-3-yl)acetic acid is a highly specialized, 3,3-disubstituted β -amino acid analogue. By incorporating this rigid, sp³-hybridized, four-membered oxygen heterocycle into a peptide backbone, researchers can explicitly control Ramachandran dihedral angles. This modification induces sharp structural turns,1[1], and drastically improves macrocyclization yields by preorganizing the linear precursor[2]. Furthermore, the oxetane ring sterically shields adjacent bonds, conferring exceptional 3[3].

Mechanistic Principles of Oxetane Incorporation

To successfully leverage 2-(3-aminooxetan-3-yl)acetic acid, one must understand the causality behind its structural influence. The oxetane ring is not merely a spacer; it is an active conformational director.

  • Turn Induction & Preorganization: The cyclic constraint of the oxetane ring forces the backbone into a highly specific gauche conformation[4]. This localized kinking brings the N- and C-termini of short peptides (4-7 residues) into close spatial proximity. By reducing the entropic penalty associated with ring closure, 2[2].

  • Helical Disruption: Canonical α -helices rely on a continuous (i,i+4) hydrogen-bonding network. The oxetane oxygen acts as a potent H-bond acceptor, but its fixed geometry and the steric bulk of the ring disrupt this network, causing a localized collapse of the helical structure[1].

  • Protease Evasion: Proteases require a planar, recognizable carbonyl to initiate nucleophilic attack. The oxetane acts as a carbonyl bioisostere that maintains hydrogen bonding capabilities but completely removes the scissile sp² center, rendering the modified site functionally invisible to peptidases[3].

MechanisticPathway A Linear Peptide Sequence (High Entropic Flexibility) B Incorporate 2-(3-Aminooxetan-3-yl)acetic acid (Isosteric Replacement) A->B SPPS C Altered Backbone Dihedrals (Disrupted i, i+4 H-bonds) B->C Steric & Dipole Effects F Protease Resistance (Shielded Amide Bonds) B->F Bioisosterism D Turn Induction (C- & N-termini proximity) C->D Conformational Shift E Enhanced Macrocyclization (Reduced Entropic Penalty) D->E Cyclization

Mechanistic pathway of oxetane-induced peptide preorganization and stabilization.

Quantitative Impact on Peptide Properties

The integration of the oxetane building block yields measurable, highly reproducible shifts in physicochemical properties. The table below summarizes the expected deviations when replacing a central native residue with 2-(3-aminooxetan-3-yl)acetic acid.

ParameterStandard Peptide (Native Amide)Oxetane-Modified PeptideMechanistic Causality
Macrocyclization Yield (Pentapeptide) 10% – 15%60% – 75%Turn-induction drastically reduces the spatial distance between reactive termini.
Serum Half-Life (Protease Stability) < 1 hour> 24 hoursSteric shielding and removal of the scissile planar carbonyl prevent enzymatic docking.
α -Helical Propensity (MRE at 222 nm) High (-25,000 deg cm² dmol⁻¹)Low (-5,000 deg cm² dmol⁻¹)Disruption of the required (i,i+4) hydrogen bonding network.
Aqueous Solubility (LogS) BaselineModerately IncreasedThe highly polarized oxetane oxygen acts as a superior hydrogen-bond acceptor.

Experimental Protocols

Working with 2-(3-aminooxetan-3-yl)acetic acid requires specific deviations from standard Solid-Phase Peptide Synthesis (SPPS) due to the extreme steric hindrance of the neo-pentyl-like amine at the 3-position of the oxetane ring.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple the oxetane monomer and subsequently elongate the chain without sequence truncation.

  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin (loading ~0.5 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes. Causality: 2-CTC is chosen because it allows for mild acidic cleavage (1% TFA), preserving side-chain protecting groups required for downstream head-to-tail macrocyclization.

  • Coupling the Oxetane Monomer:

    • Dissolve Fmoc-2-(3-aminooxetan-3-yl)acetic acid (2.5 equiv) and HATU (2.4 equiv) in anhydrous DMF.

    • Add DIPEA (5.0 equiv) to activate the ester.

    • Add the mixture to the resin and agitate for 2 to 3 hours at room temperature.

    • Causality: Standard carbodiimides (DIC) are insufficient here. The highly reactive uronium salt (HATU) is mandatory to drive the acylation of the sterically hindered oxetane moiety.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash extensively with DMF and DCM.

  • Chain Elongation (Critical Step):

    • Coupling the next amino acid onto the oxetane's primary amine is notoriously difficult due to the quaternary-like center.

    • Action: Use symmetric anhydrides or a double-coupling strategy (HATU/HOAt, 4 hours, potentially elevated to 50°C using a microwave peptide synthesizer).

Protocol B: Head-to-Tail Macrocyclization

Objective: Utilize the oxetane-induced turn to force an efficient intramolecular cyclization.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM (5 × 3 mins). Immediately neutralize the filtrate with 10% Pyridine in Methanol to prevent premature side-chain deprotection. Concentrate under reduced pressure.

  • High-Dilution Cyclization:

    • Dissolve the protected linear peptide in anhydrous DCM to a final concentration of 1 mM .

    • Causality: High dilution is an absolute requirement to favor intramolecular ring closure over intermolecular oligomerization (polymerization).

    • Add PyBOP (3.0 equiv) and DIPEA (5.0 equiv). Stir at room temperature for 24–48 hours. Monitor via LC-MS.

  • Global Deprotection: Evaporate the DCM. Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Workflow Step1 1. Resin Swelling & Deprotection (2-CTC Resin / 20% Piperidine) Step2 2. Oxetane Monomer Coupling (HATU, DIPEA, 2.5 equiv Oxetane, 3h) Step1->Step2 Step3 3. Chain Elongation (Double Coupling) (Overcoming Steric Hindrance at N-terminus) Step2->Step3 Step4 4. Mild Cleavage from Resin (1% TFA in DCM for protected fragments) Step3->Step4 Step5 5. Head-to-Tail Macrocyclization (PyBOP, DIPEA, Highly Dilute 1mM DCM) Step4->Step5 Step6 Step6 Step5->Step6

Step-by-step workflow for the synthesis and macrocyclization of oxetane-modified peptides.

Analytical Validation & Quality Control

To ensure the protocol is a self-validating system, the following analytical checks must be performed to confirm that the oxetane ring has successfully induced the desired secondary structure modifications:

  • Confirming Turn Induction (NMR): Before cyclization, dissolve the linear oxetane-peptide in aqueous buffer or DMSO-d6. Perform 2D ROESY or NOESY NMR. The definitive hallmark of an oxetane-induced turn is the emergence of strong dNN​(i,i+2) and dαN​(i,i+2) Nuclear Overhauser Effect (NOE) cross-peaks, proving the termini are folded toward one another[2].

  • Confirming Helical Disruption (CD Spectroscopy): If the goal was to break an α -helix, perform Circular Dichroism (CD) spectroscopy. A standard α -helix exhibits dual minima at 208 nm and 222 nm. A successful oxetane incorporation will show a dramatic flattening of the Mean Residue Ellipticity (MRE) at 222 nm, confirming structural destabilization[1].

  • Mass Spectrometry (LC-MS): Successful macrocyclization is validated by a mass shift of exactly −18.01 Da (loss of H₂O) from the linear precursor, alongside a shift to a later retention time on a C18 column due to the masking of polar termini.

References

  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry Source: Organic Letters (ACS Publications) URL:[Link]

  • Macrocyclisation of small peptides enabled by oxetane incorporation Source: Chemical Science (NIH / PMC) URL:[Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides Source: Organic & Biomolecular Chemistry (NIH / PMC) URL:[Link]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

"development of enzyme inhibitors with 2-(3-Aminooxetan-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Development of Enzyme Inhibitors Utilizing 2-(3-Aminooxetan-3-yl)acetic acid

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional hydrophobic scaffolds—namely, poor aqueous solubility, rapid cytochrome P450 (CYP) mediated clearance, and off-target cardiotoxicity (e.g., hERG liability). To overcome these bottlenecks, the integration of small, highly polar four-membered heterocycles has become a cornerstone of modern medicinal chemistry.

This guide details the strategic application and experimental handling of 2-(3-Aminooxetan-3-yl)acetic acid (CAS 1373923-03-5)[1], a premium bifunctional building block used to engineer advanced, metabolically stable enzyme inhibitors.

The Bioisosteric Rationale: Why Oxetanes?

The 3-aminooxetane motif serves as an elite bioisosteric replacement for gem-dimethyl groups, carbonyls, and aliphatic amides ()[2]. When developing enzyme inhibitors, replacing a lipophilic ring (such as a cyclobutane) with an oxetane introduces a strong dipole without significantly increasing the steric footprint.

The causality behind this structural choice is threefold:

  • Metabolic Shielding: The electron-withdrawing nature of the oxetane oxygen reduces the electron density of adjacent C-H bonds, rendering them highly resistant to CYP450-mediated oxidative metabolism[3].

  • Lipophilicity Reduction: The polar oxygen atom drastically lowers the partition coefficient (log D), which directly correlates with improved thermodynamic solubility[4].

  • hERG Mitigation: By lowering the overall lipophilicity and subtly modulating the basicity (pKa) of the adjacent amine, oxetanes reliably diminish binding affinity to the hERG potassium channel, a primary cause of clinical cardiotoxicity ()[3].

Physicochemical Profiling

The following table summarizes the quantitative impact of integrating the 2-(3-aminooxetan-3-yl)acetic acid motif into an inhibitor scaffold, benchmarked against a traditional aminocyclobutane analog.

ParameterTraditional Motif (Aminocyclobutane)3-Aminooxetane MotifPharmacological Impact
Lipophilicity (Log D) ~ 2.5~ 1.7Lowered by ~0.8 units; significantly enhances aqueous solubility[3].
Metabolic Clearance (HLM) High (>50 µL/min/mg)Low (<15 µL/min/mg)Prolongs half-life and systemic exposure; avoids rapid oxidation[3].
hERG Inhibition (IC₅₀) Potent binding (< 1 µM)Weak binding (> 10 µM)Mitigates cardiotoxicity risks, widening the therapeutic window[3].
Conformation Puckered, flexibleRigid, slightly puckered (8.7°)Locks bioactive conformation to maintain high target enzyme affinity[4].

Mechanistic Workflow

The logical progression from a flawed hydrophobic lead to an optimized clinical candidate using this building block is illustrated below.

Workflow Lead Hydrophobic Lead (High CYP Clearance) BBlock 2-(3-Aminooxetan-3-yl)acetic acid (Bifunctional Scaffold) Lead->BBlock Scaffold Hopping Mech1 Steric Shielding (Blocks Oxidation) BBlock->Mech1 Mech2 Dipole Introduction (Lowers Log D) BBlock->Mech2 Assay1 HLM Clearance Assay (Validates Stability) Mech1->Assay1 Assay2 Log D Profiling (Validates Solubility) Mech2->Assay2 Candidate Optimized Inhibitor (Clinical Progression) Assay1->Candidate Assay2->Candidate

Fig 1. Logical workflow of bioisosteric replacement using 2-(3-aminooxetan-3-yl)acetic acid.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to verify that the chemical or biological mechanism is functioning exactly as intended.

Protocol 1: Sterically Hindered Amide Coupling

Because 2-(3-Aminooxetan-3-yl)acetic acid is a zwitterion, it is practically utilized in its N-Boc protected form to prevent self-polymerization during carboxyl activation[5]. The quaternary carbon at the 3-position of the oxetane ring creates significant steric hindrance, necessitating high-efficiency coupling reagents.

Reagents:

  • 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid (1.2 eq)

  • Target Amine (1.0 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the Boc-protected oxetane acetic acid and HATU in anhydrous DMF (0.1 M) under nitrogen. Add DIPEA. Causality: HATU is selected over EDC/HOBt because the oxetane's steric bulk requires the formation of a highly reactive HOAt ester to drive the reaction forward. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the activated ester.

  • Self-Validation Check (LC-MS): Stir for 15 minutes. Take a 1 µL aliquot, dilute in MeCN, and inject into the LC-MS. You must observe the mass of the activated HOAt-ester intermediate. If absent, the activation has failed (check reagent moisture).

  • Coupling: Add the target amine to the activated mixture. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO₃ to neutralize unreacted acid. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Treat the crude intermediate with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group, yielding the free amine ready for subsequent elaboration into the final enzyme inhibitor.

Protocol 2: Self-Validating Microsomal Clearance Assay (HLM/RLM)

To prove that the oxetane incorporation successfully mitigated metabolic liabilities, the synthesized inhibitor must be tested for intrinsic clearance ( CLint​ )[3].

Reagents:

  • Human or Rat Liver Microsomes (HLM/RLM) at 0.5 mg/mL protein concentration

  • NADPH Regeneration System (1 mM final)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test Inhibitor (1 µM final)

  • Control: Verapamil (1 µM final)

Step-by-Step Methodology:

  • Preparation: Pre-incubate the test inhibitor and HLM in phosphate buffer at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regeneration system. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur.

  • Self-Validation (Minus-NADPH Control): Run a parallel sample where NADPH is replaced with buffer. Causality: If the inhibitor degrades in the minus-NADPH control, the instability is due to chemical degradation or non-CYP enzymes (e.g., amidases), not CYP450 oxidation. This isolates the variable being tested.

  • Positive Control Validation: Run Verapamil in parallel. It must show rapid clearance ( CLint​ > 40 µL/min/mg). If Verapamil does not degrade, the microsome batch is inactive.

  • Quenching & Analysis: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 mins.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance. A successful oxetane-modified inhibitor should yield a CLint​ < 15 µL/min/mg.

References

  • Dowling, M. S., et al. (2022). "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "2-(3-Aminooxetan-3-yl)acetic acid." PubChem Compound Summary for CID 71432941. Available at:[Link]

Sources

Troubleshooting & Optimization

"racemization issues with 2-(3-Aminooxetan-3-yl)acetic acid during synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting "Racemization" and Peak-Splitting with 2-(3-Aminooxetan-3-yl)acetic acid

Welcome to the Technical Support Center. As oxetanes become increasingly popular as bioisosteres for gem-dimethyl and carbonyl groups in medicinal chemistry [1], handling these strained four-membered rings requires specific analytical and synthetic strategies.

Below is our comprehensive troubleshooting guide addressing one of the most frequently reported—and misunderstood—issues: perceived racemization during the synthesis and coupling of 2-(3-Aminooxetan-3-yl)acetic acid.

Root Cause Analysis & FAQs

Q1: I am observing multiple peaks on my HPLC and complex NMR spectra after coupling 2-(3-Aminooxetan-3-yl)acetic acid. How do I stop this molecule from racemizing? A: You cannot stop it from racemizing because 2-(3-Aminooxetan-3-yl)acetic acid is strictly achiral. The oxetane ring possesses a plane of symmetry passing through the C3 carbon and the ring oxygen. Furthermore, the alpha-carbon of the acetic acid moiety contains two equivalent protons (-CH₂-). Because the molecule lacks a stereocenter, true racemization of this specific building block is physically impossible.

The "diastereomeric" peak splitting you are observing is almost certainly caused by one of two phenomena:

  • Adjacent Residue Epimerization: If you are coupling this oxetane to a chiral amino acid, the adjacent activated residue is epimerizing via an oxazolone intermediate [2].

  • Amide Bond Rotamers: The distinct 3D steric bulk of the oxetane ring often restricts rotation around the newly formed C-N amide bond, creating cis/trans rotamers that exchange slowly on the NMR timescale, mimicking diastereomers[1].

Q2: Could I have purchased or synthesized the wrong oxetane derivative? A: Yes. It is highly common to confuse 2-(3-Aminooxetan-3-yl)acetic acid with its structural isomers. If your synthetic route requires a chiral unnatural amino acid, you may have intended to use 2-amino-2-(oxetan-3-yl)acetic acid , which does possess a chiral alpha-carbon. Please verify your reagent against the structural data table below.

Q3: If my adjacent amino acid is epimerizing during coupling, what is the mechanistic causality? A: Epimerization during peptide coupling primarily occurs through the 5(4H)-oxazolone (azlactone) pathway [3]. When the carboxylic acid of your preceding N-protected amino acid is activated, it can cyclize. The α-proton of this oxazolone is highly acidic. If abstracted by your coupling base (e.g., DIPEA), it forms a planar, achiral enolate. Upon nucleophilic attack by the amine of the oxetane, the ring opens, yielding a mixture of D- and L- epimers.

Structural Data & Reagent Verification

Use the following table to verify the exact oxetane building block in your inventory.

Compound NameCAS NumberSMILES StringChiralityCommon Synthetic Role
2-(3-Aminooxetan-3-yl)acetic acid 1373923-03-5NC1(CC(=O)O)COC1Achiral Flexible linker; bioisostere for dipeptides.
2-amino-2-(oxetan-3-yl)acetic acid 1270019-87-8NC(C1COC1)C(O)=OChiral (at α-carbon)Unnatural amino acid substitution.
3-Aminooxetane-3-carboxylic acid 138650-24-5NC1(C(=O)O)COC1Achiral Rigid bioisostere for gem-dimethyls.
Diagnostic Workflow

If you have confirmed your reagent is CAS 1373923-03-5, use the following logical workflow to diagnose and resolve your peak-splitting artifacts.

DiagnosticWorkflow Start Observation: Split Peaks on HPLC/NMR Post-Coupling Check Structural Verification: Is the reagent CAS 1373923-03-5? Start->Check Achiral Confirmed Achiral 2-(3-Aminooxetan-3-yl)acetic acid (Cannot Racemize) Check->Achiral Yes Chiral Incorrect Reagent e.g., 2-amino-2-(oxetan-3-yl)acetic acid (True Racemization) Check->Chiral No Investigate Investigate Peak Splitting Source Achiral->Investigate Rotamers Hypothesis A: Amide Bond Rotamers (Conformational) Investigate->Rotamers Epimerization Hypothesis B: Adjacent Residue Epimerization (Oxazolone Pathway) Investigate->Epimerization VTNMR Action: Perform VT-NMR at 80-100°C Rotamers->VTNMR Coupling Action: Optimize Coupling (Use DIC/Oxyma) Epimerization->Coupling ResultRot Peaks Coalesce Diagnosis: Rotamers VTNMR->ResultRot ResultEpi Peaks Remain Split Diagnosis: Diastereomers VTNMR->ResultEpi ResultEpi->Coupling Fix required

Figure 1: Diagnostic workflow for resolving peak-splitting artifacts during oxetane amide coupling.

Self-Validating Experimental Protocols
Protocol A: Variable Temperature NMR (VT-NMR) to Diagnose Rotamers

To prove whether your split peaks are harmless rotamers or irreversible diastereomers, you must introduce thermal energy to overcome the rotational barrier of the amide bond.

Methodology:

  • Sample Preparation: Dissolve 5–10 mg of your purified coupled product in 0.6 mL of DMSO- d6​ . (Avoid CDCl₃, as its low boiling point prevents sufficient heating).

  • Baseline Scan: Acquire a standard ¹H-NMR spectrum at 25 °C. Identify the split signals (commonly the oxetane ring protons or the amide N-H).

  • Thermal Titration: Heat the NMR probe to 60 °C, allow 5 minutes for thermal equilibration, and acquire a spectrum.

  • Coalescence Check: Increase the temperature to 80 °C (and up to 100 °C if necessary).

  • Validation:

    • If the peaks coalesce into a single sharp signal: The splitting is caused by amide bond rotamers. The chiral integrity of your molecule is intact.

    • If the peaks remain split: True epimerization of the adjacent amino acid has occurred. Proceed to Protocol B.

Protocol B: Epimerization-Suppressed Amide Coupling (DIC/Oxyma)

If your adjacent residue is epimerizing, standard reagents like HATU/DIPEA or DCC/DMAP are likely exacerbating oxazolone formation. Oxyma (ethyl cyanohydroxyiminoacetate) is a superior nucleophile that rapidly opens the oxazolone intermediate before deprotonation can occur, preserving chiral integrity [4].

Methodology:

  • Activation: Dissolve the N-protected chiral amino acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise at 0 °C. Stir for 10 minutes to form the active ester.

  • Amine Addition: Add 2-(3-Aminooxetan-3-yl)acetic acid (1.1 eq).

  • Base Control (Critical): Do not add exogenous base (like DIPEA or TEA) unless the oxetane is supplied as a hydrochloride salt. If a base is strictly required to free the amine, use the sterically hindered base TMP (2,4,6-collidine) (1.1 eq) to minimize α-proton abstraction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄ and concentrate.

References
  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry (2023). URL:[Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (2016). URL:[Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development (2022). URL:[Link]

"troubleshooting low yield in spirocyclic amino acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Spirocyclic amino acids are highly sought-after building blocks in modern drug discovery due to their ability to impart conformational rigidity, improve metabolic stability, and act as effective bioisosteres. However, their synthesis is frequently plagued by low yields, poor stereoselectivity, and recalcitrant intermediates.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic symptom-fixing. Here, we analyze the mechanistic causality behind synthetic failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and high-yielding.

Diagnostic Workflow

Workflow Start Spirocyclic Amino Acid Synthesis Yield Optimization Sub1 Bucherer-Bergs Route Start->Sub1 Sub2 Phase-Transfer Catalysis Start->Sub2 Sub3 Chemoenzymatic Route Start->Sub3 Diag1 Issue: Hydantoin Hydrolysis Stalls Cause: Severe Steric Hindrance Sub1->Diag1 Diag2 Issue: Variable Yield/er Cause: Mass Transfer / Catalyst Sub2->Diag2 Diag3 Issue: Low Conversion Cause: Active Site Clashes Sub3->Diag3 Sol1 Action: Use Ba(OH)2 in Sealed Tube at 150°C Diag1->Sol1 Sol2 Action: >800 RPM Stirring & SF5-Cinchona Catalyst Diag2->Sol2 Sol3 Action: Shift Equilibrium & Screen Engineered ArATs Diag3->Sol3

Diagnostic workflow for troubleshooting low yields in spirocyclic amino acid synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Bucherer-Bergs reaction successfully forms the spirohydantoin, but the subsequent hydrolysis to the free spirocyclic amino acid yields less than 20%. How can I drive this to completion?

Causality & Mechanism: The Bucherer-Bergs reaction is a highly reliable multicomponent synthesis for forming 5,5-disubstituted hydantoins from ketones[1]. However, the resulting spirohydantoins are exceptionally stable. The steric bulk of the spiro-fused ring severely shields the carbonyl carbons from nucleophilic attack by hydroxide ions. Standard alkaline hydrolysis (e.g., refluxing NaOH or KOH at 100°C) is thermodynamically insufficient, leading to stalled reactions and degradation of the product due to prolonged exposure to harsh conditions[1].

Resolution:

  • Switch to Barium Hydroxide: Replace NaOH/KOH with Ba(OH)₂·8H₂O in an aqueous ethylene glycol mixture. Barium ions coordinate with the hydantoin carbonyls, increasing their electrophilicity and facilitating ring opening.

  • Elevate Temperature and Pressure: Conduct the hydrolysis in a heavy-walled sealed pressure tube or a dedicated microwave reactor at 150–160°C for 12–24 hours.

  • Self-Validating Check: Monitor the disappearance of the hydantoin C=O stretch (~1710-1770 cm⁻¹) and the appearance of the amino acid carboxylate bands (~1550-1610 cm⁻¹) via FT-IR to confirm complete ring opening before initiating the workup.

Q2: I am synthesizing spirocyclic azetidine oxindoles via enantioselective phase-transfer catalysis (PTC), but my yields and enantiomeric ratios (er) are highly variable. What parameters are failing?

Causality & Mechanism: In the synthesis of spirocyclic azetidines via intramolecular C-C bond formation, phase-transfer catalysts (like cinchona alkaloid derivatives) mediate the reaction at the liquid-liquid or solid-liquid interface[2]. Variability in yield and er usually stems from mass transfer limitations or catalyst deactivation. Insufficient stirring prevents adequate interfacial area, while suboptimal catalyst lipophilicity fails to maintain the tight ion-pair required for strict enantiofacial discrimination[2].

Resolution:

  • Optimize the Stirring Rate: This reaction is highly sensitive to mass transfer kinetics. Ensure vigorous and consistent stirring (e.g., >800 rpm) to maximize the interfacial area[2].

  • Catalyst Selection: Standard cinchona alkaloids may fail with highly hindered substrates. Utilizing a novel para-SF₅-substituted N-benzyl cinchona derivative has been shown to dramatically improve both yield and selectivity (up to 3:97 er) by enhancing the lipophilicity and electronic properties of the catalyst[2].

  • Telescoped Approach: For diazo intermediates with low solubility, perform the initial N-H insertion in CH₂Cl₂, evaporate the solvent, and then add the PTC catalyst, base, and m-xylene for the cyclization step[2].

Q3: We are attempting a chemoenzymatic synthesis of a branched spirocyclic amino acid, but the transaminase step has poor conversion. How do we troubleshoot this?

Causality & Mechanism: Biocatalytic transamination of cyclic diketoacids is an elegant, green alternative to the Strecker synthesis[3]. However, wild-type transaminases often possess restrictive active sites that cannot accommodate bulky spirocyclic or highly branched precursors, leading to severe steric clashes and low conversion rates. Additionally, product inhibition by the formed keto-byproduct (from the amine donor) can shift the equilibrium backward[3].

Resolution:

  • Enzyme Engineering/Screening: Screen engineered aromatic amino acid aminotransferases (ArATs) or branched-chain aminotransferases (BCATs) which have been specifically evolved to possess larger binding pockets for bulky substrates[3].

  • Shift the Equilibrium: Use a large excess of the amine donor (e.g., L-leucine or isopropylamine) or couple the reaction with an enzymatic cascade to continuously remove the keto-byproduct[3].

Quantitative Data: Synthetic Route Comparison
Synthetic StrategyTypical Yield RangePrimary BottleneckOptimized Parameters
Bucherer-Bergs 20% - 85%Recalcitrant hydantoin hydrolysis due to steric shieldingBa(OH)₂·8H₂O, 150°C (sealed pressure tube)
Phase-Transfer Catalysis 40% - 92%Catalyst deactivation, mass transfer limitations>800 rpm stirring, SF₅-cinchona catalysts
Chemoenzymatic 10% - 75%Steric clashes in the enzyme active siteEngineered ArATs, excess amine donor
Experimental Protocol: Self-Validating Bucherer-Bergs Synthesis & High-Pressure Hydrolysis

This protocol is designed to overcome the steric barriers associated with spirocyclic amino acid synthesis, providing built-in validation steps to ensure process integrity.

Phase 1: Spirohydantoin Formation

  • Reagent Assembly: In a round-bottom flask, dissolve the cyclic ketone (1.0 eq) in 50% aqueous ethanol. Add ammonium carbonate (4.0 eq) and potassium cyanide (2.0 eq). (Caution: KCN is highly toxic. Perform strictly in a well-ventilated fume hood.)

  • Reaction: Heat the mixture to 60–70°C for 12–24 hours under an inert atmosphere.

  • Validation Checkpoint 1: Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C to precipitate the spirohydantoin. Filter and wash with cold water. Verify the intermediate via FT-IR, looking for the distinct hydantoin C=O stretches at 1710–1770 cm⁻¹.

Phase 2: High-Pressure Hydrolysis 4. Hydrolysis Setup: Transfer the purified spirohydantoin to a heavy-walled pressure tube (e.g., a Q-Tube). Add 3.0 eq of Ba(OH)₂·8H₂O and a 1:1 mixture of water and ethylene glycol. 5. Thermal Activation: Seal the tube securely and heat to 150°C for 24 hours behind a blast shield. 6. Validation Checkpoint 2: Cool the vessel completely to room temperature. Carefully vent any residual pressure. Take a small aliquot, acidify it, and check the FT-IR spectrum for the disappearance of the hydantoin carbonyls and the appearance of the broad amino acid carboxylate band (~1550-1610 cm⁻¹). 7. Workup & Isolation: Acidify the bulk mixture with 2M H₂SO₄ to pH 6 to precipitate barium sulfate (BaSO₄). Filter the suspension through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via ion-exchange chromatography (e.g., Dowex 50WX8 resin) to isolate the pure spirocyclic amino acid.

References
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (National Institutes of Health) URL:[Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles Source: Organic Letters (American Chemical Society) URL:[Link]

  • One-pot chemoenzymatic syntheses of non-canonical amino acids Source: Synthetic and Systems Biotechnology (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Engineering Peptides with 2-(3-Aminooxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptidomimetic Engineering Support Center. As a Senior Application Scientist, I have developed this guide to address the unique physicochemical behaviors of peptides incorporating 2-(3-Aminooxetan-3-yl)acetic acid (CAS 1373923-03-5).

While oxetanes are highly valued in small-molecule drug discovery for improving aqueous solubility and metabolic stability, their incorporation into a peptide backbone introduces complex structural dynamics. This guide provides field-proven, self-validating protocols to troubleshoot solubility and aggregation issues during Solid-Phase Peptide Synthesis (SPPS) and post-cleavage handling.

Part 1: Physicochemical Impact of Oxetane Incorporation

Before troubleshooting, it is critical to understand why 2-(3-Aminooxetan-3-yl)acetic acid alters peptide behavior. The table below summarizes the quantitative and structural shifts caused by this specific spirocyclic-like modification.

Physicochemical PropertyStandard Aliphatic Amino Acid2-(3-Aminooxetan-3-yl)acetic acidMechanistic Causality
Amine Basicity (pKa) ~9.0 – 10.0~6.4 – 7.5Strong inductive electron-withdrawing effect of the highly electronegative oxetane oxygen propagating through the σ-bonding framework[1].
Lipophilicity (LogD) BaselineReduced (More Hydrophilic)High intrinsic polarity and hydrogen-bond acceptor capability of the oxygen-containing four-membered ring[2].
Alpha-Helicity Sequence DependentSignificantly ReducedIntroduction of a structural kink; alteration of dihedral angles up to three positions away, disrupting normal (i, i+4) hydrogen bonding[3].
Aqueous Solubility BaselineContext-DependentWhile polarity increases, the disruption of native folds can expose previously buried hydrophobic patches, paradoxically inducing aggregation[3].

Part 2: Troubleshooting Guide & FAQs

Q1: I substituted a standard amino acid with 2-(3-Aminooxetan-3-yl)acetic acid to improve my peptide's solubility, but now my SPPS couplings are failing. Why is this happening? Causality: Although the oxetane ring is polar, its rigid structure restricts local conformational freedom. Research demonstrates that oxetane modifications introduce a kink in the helical axis and alter adjacent dihedral angles[3]. In linear SPPS, this kink can inadvertently force the growing peptide chain into a conformation that promotes intermolecular hydrogen bonding with adjacent chains. This leads to severe on-resin aggregation (often forming β-sheets), physically blocking incoming activated amino acids from reaching the N-terminus[4]. Solution: Implement chaotropic salt washes (e.g., LiCl) to disrupt intermolecular hydrogen bonds, and utilize elevated temperatures during coupling to maintain chain solvation[5].

Q2: After cleavage and lyophilization, my oxetane-modified peptide is completely insoluble in my standard pH 7.4 biological assay buffer. Shouldn't the oxetane increase polarity? Causality: Yes, the oxetane ring increases intrinsic polarity. However, the electronegative oxygen atom reduces the basicity (pKa) of the adjacent amine by approximately 2.7 units[1]. This massive shift alters the overall isoelectric point (pI) of your peptide. If the newly shifted pI aligns closely with your pH 7.4 buffer, the peptide will carry a net-zero charge, leading to rapid precipitation. Furthermore, the physical act of lyophilization can over-dry the peptide, stabilizing non-native secondary structures that resist rehydration[6]. Solution: Recalculate the theoretical pI accounting for the reduced pKa. Adjust your buffer pH at least 1.5 units away from this new pI.

Q3: Can I use standard TFA cleavage cocktails for peptides containing this oxetane? Causality: Oxetane rings can be susceptible to acid-catalyzed ring-opening under harsh conditions. However, 3,3-disubstituted oxetanes—such as 2-(3-Aminooxetan-3-yl)acetic acid—exhibit superior stability compared to mono-substituted variants due to steric shielding and specific ring strain dynamics[1]. Solution: Standard TFA cleavage (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) is generally well-tolerated for 2 to 3 hours. Avoid extended cleavage times or stronger acids (like HF), and always validate ring integrity post-cleavage via LC-MS.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it includes built-in checkpoints to confirm success before proceeding to the next step.

Protocol A: Optimized SPPS Coupling of 2-(3-Aminooxetan-3-yl)acetic acid
  • Resin Swelling & Volume Check (Validation Step): Swell the peptide-resin in DMF. Record the swollen volume in a graduated fritted syringe. A sudden decrease in resin bed volume indicates the onset of aggregation[4].

  • Chaotropic Disruption: If aggregation is validated by shrinkage, wash the resin with a solution of 0.8 M LiCl in DMF (2 × 5 min). The chaotropic salt disrupts existing secondary structures[4]. Wash thoroughly with DMF (5 × 1 min) to remove residual salts.

  • Reagent Activation: Pre-activate 2-(3-Aminooxetan-3-yl)acetic acid (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 3 minutes. Causality: Oxyma/DIC is selected over uronium salts (e.g., HATU) to prevent irreversible guanidinylation of the sterically hindered oxetane amine.

  • Thermal Coupling: Transfer the activated mixture to the resin and couple at 60°C for 45 minutes using a microwave synthesizer. Elevated thermal energy overcomes the thermodynamic barrier of the sterically restricted oxetane ring[5].

  • Coupling Validation (Kaiser Test): Perform a colorimetric Kaiser test. A yellow solution validates complete coupling (proceed to deprotection). A blue solution mandates a double coupling cycle[5].

SPPS_Workflow Start Incomplete Coupling Detected via Kaiser Test Check Check Resin Volume for Shrinkage Start->Check AggYes Resin Collapsed (Aggregation Confirmed) Check->AggYes Volume decreases AggNo Resin Swollen (Steric Hindrance) Check->AggNo Volume stable Wash Apply Chaotropic Wash (0.8M LiCl in DMF) AggYes->Wash Reagents Switch to Less Hindered Reagents (DIC/Oxyma) AggNo->Reagents Heat Elevate Coupling Temp to 60°C Wash->Heat Success Coupling Validated Proceed to Next Cycle Heat->Success Kaiser Test Yellow Reagents->Success Kaiser Test Yellow

Workflow for diagnosing and resolving SPPS aggregation during oxetane incorporation.

Protocol B: Post-Cleavage Solubilization & Validation
  • Controlled Ether Precipitation: Following TFA cleavage, precipitate the peptide in cold diethyl ether. Restrict the ether volume to <0.5 mL per mg of peptide to prevent the over-extraction of stabilizing counter-ions[6].

  • Pre-Lyophilization Solubilization: Dissolve the crude pellet in 20% Acetonitrile / 80% Water containing 0.1% TFA. Causality: Lyophilizing directly from a dry ether pellet can lock the peptide into insoluble, non-native secondary structures. Pre-dissolving ensures a homogenous, amorphous powder upon lyophilization[6].

  • pI-Targeted Reconstitution: Calculate the modified isoelectric point (pI) accounting for the oxetane's reduced pKa. Reconstitute the lyophilized powder in an aqueous buffer adjusted at least 1.5 pH units away from this pI.

  • Co-Solvent Rescue (If Necessary): If turbidity remains, introduce DMSO dropwise, ensuring the final concentration remains ≤5% v/v to maintain biological assay compatibility[6].

  • Solubility Validation: Centrifuge the solution at 10,000 × g for 10 minutes. Quantify the peptide concentration in the supernatant via UV-Vis spectroscopy (A214 or A280). If the measured concentration matches the theoretical input, true aqueous solubility is validated.

Solubilization_Logic Insoluble Peptide Precipitates in Aqueous Buffer Calc Recalculate pI Accounting for Oxetane Inductive Effect Insoluble->Calc Adjust Adjust Buffer pH ≥ 1.5 Units from pI Calc->Adjust Check1 Solution Clear? Adjust->Check1 CoSolvent Add ≤5% DMSO or Co-solvent Check1->CoSolvent No Validate Validate via Centrifugation & UV-Vis Quantitation Check1->Validate Yes Check2 Solution Clear? CoSolvent->Check2 Check2->Insoluble No (Redesign) Check2->Validate Yes

Logic tree for post-cleavage solubilization and validation of oxetane-modified peptides.

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics (RSC).[Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS).[Link]

  • Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it affects its behavior? ResearchGate.[Link]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this valuable building block from bench-scale to larger-scale production. As a spirocyclic β-amino acid, this compound presents unique synthetic challenges that require careful consideration of reaction conditions, intermediate stability, and purification strategies.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust chemical principles.

Overview of the Synthetic Challenge

The core challenge in synthesizing 3,3-disubstituted oxetanes, particularly those with functionalized side chains, lies in constructing the strained four-membered ring and manipulating appended functional groups without inducing ring-opening.[1] Scaling up introduces further complexities related to thermal management, reagent addition rates, and product isolation from large volumes.

The following workflow outlines a common retrosynthetic approach, which will form the basis of our discussion.

Synthesis Workflow cluster_0 Retrosynthesis Final_Product 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride Intermediate_3 Protected Amino Acid (e.g., N-Boc) Final_Product->Intermediate_3 HCl Salt Formation Intermediate_2 Protected Oxetane Nitrile/Ester Intermediate_3->Intermediate_2 Hydrolysis & Protection Intermediate_1 3-Hydroxy-3-(cyanomethyl)oxetane or similar precursor Intermediate_2->Intermediate_1 Functional Group Interconversion Start Oxetan-3-one or Epichlorohydrin derivative Intermediate_1->Start Oxetane Ring Formation

Caption: A generalized retrosynthetic pathway for 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Section 1: Oxetane Ring Formation

Q1: What are the most promising methods for constructing the 3,3-disubstituted oxetane core on a large scale?

A1: For kilogram-scale synthesis, intramolecular Williamson etherification is a well-documented and robust method.[2][3] This typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is primary and the other is tertiary. A common precursor is a 3-substituted-propane-1,3-diol. The primary hydroxyl is converted into a good leaving group (e.g., tosylate or mesylate), and subsequent treatment with a strong base induces ring closure.

However, a significant competing pathway is the Grob fragmentation, which can lead to alkene byproducts.[3] Careful optimization of the base, solvent, and temperature is critical to favor the desired S(_N)2 cyclization. Strategies developed by Merck for similar structures have demonstrated success using either a tosylation/cyclization or a direct Mitsunobu reaction to form the oxetane ring, achieving multi-kilogram scale production.[1]

Q2: We are observing significant byproduct formation during the base-mediated cyclization to form the oxetane ring. What is the likely cause and how can we mitigate it?

A2: This is a classic issue where the Grob fragmentation or other elimination pathways compete with the desired intramolecular Williamson etherification.

  • Causality: The choice of base and its steric profile, solvent polarity, and reaction temperature all influence the ratio of substitution (cyclization) to elimination. A strong, non-nucleophilic base is often preferred. The conformation of the substrate also plays a crucial role; the anti-periplanar arrangement required for fragmentation must be disfavored.

  • Troubleshooting Steps:

    • Base Selection: Switch from a sterically hindered base (like t-BuOK) to a less hindered one like sodium hydride (NaH), which can favor the S(_N)2 pathway.[4]

    • Temperature Control: Run the reaction at the lowest feasible temperature. While this may slow down the reaction rate, it often disproportionately reduces the rate of the higher-activation-energy elimination pathway.

    • Solvent Effects: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation of the base, increasing the nucleophilicity of the alkoxide and favoring cyclization.

    • Concentration: Running the reaction at high dilution can favor intramolecular reactions over potential intermolecular side reactions, although this has implications for reactor volume on a large scale.

Troubleshooting_Ring_Closure Start Low Yield in Oxetane Ring Closure Q1 Major Byproduct Observed? Start->Q1 A1_Yes Likely Grob Fragmentation or Elimination Q1->A1_Yes Yes A1_No Incomplete Conversion Q1->A1_No No Action1 Optimize Base: Switch from t-BuOK to NaH A1_Yes->Action1 Action3 Check Reagent Purity & Ensure Anhydrous Conditions A1_No->Action3 Action2 Lower Reaction Temperature Action1->Action2 Action4 Increase Reaction Time or Slightly Increase Temperature Action3->Action4

Caption: Decision tree for troubleshooting low yields in oxetane ring formation.

Section 2: Side-Chain Manipulation & Hydrolysis

Q3: What are the best practices for hydrolyzing a nitrile or ester precursor to the carboxylic acid without cleaving the oxetane ring?

A3: The oxetane ring is susceptible to ring-opening under harsh acidic conditions or at high temperatures.[1] Therefore, careful selection of hydrolysis conditions is paramount.

  • For Ester Hydrolysis: Base-mediated hydrolysis (saponification) is strongly recommended.

    • Recommended Conditions: Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a very common and mild method for hydrolyzing esters in complex molecules.[5] Sodium hydroxide in methanol/water at controlled temperatures (e.g., 0-40 °C) is also effective.

    • Monitoring: The reaction should be closely monitored by HPLC or TLC to ensure the reaction is stopped as soon as the starting material is consumed, preventing potential degradation.

  • For Nitrile Hydrolysis: This is more challenging as it often requires more forcing conditions.

    • Basic Conditions: Strong basic conditions (e.g., 6M NaOH at reflux) are often required, which poses a high risk to the oxetane ring. A stepwise approach, hydrolyzing first to the amide and then to the acid under milder conditions, may be necessary.

    • Acidic Conditions: Concentrated HCl is commonly used but should be approached with extreme caution.[6] Running the reaction at the lowest possible temperature that still allows for conversion is key. For example, suspending the nitrile in cold concentrated HCl and then slowly warming to a moderate temperature (e.g., 60°C) for a controlled period can sometimes work.[6]

Q4: Our yield drops significantly after the hydrolysis step, and we detect polar impurities. What's happening?

A4: This strongly suggests that the oxetane ring is opening. The product of ring-opening is typically a diol, which is highly polar and can be difficult to separate from the desired amino acid.

  • Causality: The four-membered ring is strained. In the presence of acid, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack (e.g., by water or a counter-ion). Under strong base and high heat, E2-type elimination can also lead to ring cleavage.

  • Troubleshooting and Validation:

    • Confirm Ring Opening: Obtain an NMR or LC-MS of the crude product to identify the characteristic signals of the ring-opened diol byproduct.

    • Switch to Milder Conditions: If using acidic hydrolysis, immediately switch to a base-catalyzed method. If already using a base, reduce the temperature and concentration. See the protocol below for a starting point.

    • Purification Strategy: If minor ring-opening is unavoidable, consider a purification strategy that can separate the highly polar diol from the zwitterionic amino acid, such as ion-exchange chromatography.[7]

ParameterHigh-Risk ConditionRecommended Scalable Condition
Reagent Conc. H₂SO₄ or Conc. HCl1-2M LiOH or NaOH
Solvent Acetic Acid, neatTHF/Water, Methanol/Water
Temperature > 80 °C20 - 50 °C
Monitoring Time-basedHPLC/TLC until SM consumed

Table 1: Hydrolysis Condition Optimization to Prevent Oxetane Ring Opening.

Section 3: Purification and Salt Formation

Q5: The final product is difficult to crystallize and appears as an oil or a hygroscopic solid. How can we obtain a stable, crystalline hydrochloride salt?

A5: This is a common issue with polar, zwitterionic molecules like amino acids. The presence of impurities, residual water, or the inherent properties of the molecule can inhibit crystallization.

  • Troubleshooting Steps:

    • Purity Check: Ensure the free-base amino acid is of high purity (>98% by HPLC) before attempting salt formation. Impurities can act as crystallization inhibitors. Consider an intermediate purification step like recrystallization or a short silica plug if necessary.

    • Solvent Selection for Salt Formation: The choice of solvent is critical. You need a solvent in which the hydrochloride salt is insoluble but the free base and any non-polar impurities are soluble.

      • Common Choices: Isopropanol (IPA), ethanol, ethyl acetate, or mixtures with ethers like MTBE or diethyl ether are excellent choices.[8]

      • Procedure: Dissolve the purified free base in a minimal amount of a suitable alcohol (like IPA). Add a solution of HCl in the same solvent (or gaseous HCl) dropwise, often at a reduced temperature (0-5 °C), until the pH is acidic (pH 1-2). The product should precipitate.

    • Water Scavenging: The presence of water can lead to oily products. Ensure all solvents are anhydrous. Co-evaporation with an anhydrous solvent like toluene before the final crystallization step can help remove azeotropically any residual water.

    • Recrystallization: If the initial precipitate is not crystalline, it can be recrystallized. A common solvent system for amino acid hydrochlorides is an alcohol/water mixture. Dissolve the crude salt in a minimal amount of hot water or ethanol/water, and then cool slowly to induce crystallization.[9]

Q6: How do we handle the final product isolation on a large scale, especially if it's hygroscopic?

A6: Large-scale isolation requires equipment that minimizes atmospheric moisture exposure.

  • Filtration: Use a closed filtration system, such as a filter dryer (e.g., a Nutsche filter), which allows for filtration, washing, and drying under an inert nitrogen atmosphere.

  • Washing: Wash the filter cake with a cold, anhydrous, non-solvating solvent (like MTBE or cold ethyl acetate) to remove residual mother liquor and impurities.

  • Drying: Dry the product under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The use of a nitrogen sweep during drying can accelerate the process.

  • Packaging: Immediately package the dry product in sealed, moisture-proof containers under a nitrogen or argon atmosphere.

Exemplary Protocol: Final Deprotection and Salt Formation

This protocol is a representative example and must be optimized for your specific scale and equipment.

Materials:

  • N-Boc-2-(3-aminooxetan-3-yl)acetic acid (1 equivalent)

  • Isopropanol (IPA), anhydrous (10 volumes)

  • 4M HCl in Dioxane or Isopropanol (2-3 equivalents)

  • Methyl tert-butyl ether (MTBE), anhydrous (for washing)

Procedure:

  • Charge a clean, dry, nitrogen-purged reactor with N-Boc-2-(3-aminooxetan-3-yl)acetic acid (1.0 kg, 1 eq).

  • Add anhydrous isopropanol (10 L) and stir to form a slurry or solution at 20-25 °C.

  • Cool the mixture to 0-5 °C using a chiller.

  • Slowly add the 4M HCl solution (2.5 eq) over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Gas evolution (CO₂) will be observed.

  • After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for an additional 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the resulting slurry to 0-5 °C and hold for at least 1 hour to maximize precipitation.

  • Filter the solid product using a filter dryer under a nitrogen blanket.

  • Wash the filter cake with cold (0-5 °C) anhydrous MTBE (2 x 2 L).

  • Dry the solid under vacuum at 45 °C until the loss on drying (LOD) is <0.5%.

  • Discharge the white to off-white crystalline solid into double-lined, sealed containers.

Expected Yield: 85-95% Purity (HPLC): >99%

References

  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Beilstein Journals. (2025).
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • PMC. (n.d.).
  • Semantic Scholar. (2017). A practical and scalable system for heteroaryl amino acid synthesis.
  • PubMed. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics.
  • eDiss. (2005). Synthesis of New Spirocyclopropanated beta-Lactams and Their Application as Building Blocks for beta-Amino Acid Peptides.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new methodology for the synthesis of β-amino acids.
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • Beilstein Journals. (n.d.). Experimental Part.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ChemicalBook. (n.d.). 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid suppliers & manufacturers in China.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 2-[3-(aminooxy)azetidin-3-yl]acetic acid dihydrochloride.
  • PMC. (2025). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin.
  • Organic Chemistry Portal. (2008).
  • Patsnap. (2011). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
  • Organic Chemistry Portal. (2024).
  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.

Sources

Technical Support Center: NMR Analysis of Peptides Containing 2-(3-Aminooxetan-3-yl)acetic Acid (Aoa)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel, conformationally constrained amino acid, 2-(3-aminooxetan-3-yl)acetic acid (Aoa). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by the Aoa moiety in NMR analysis. Our focus is on providing practical, experience-driven insights to ensure the integrity and accuracy of your structural data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the NMR analysis of Aoa-containing peptides.

Q1: What is 2-(3-aminooxetan-3-yl)acetic acid (Aoa), and how does it affect peptide structure?

A1: 2-(3-Aminooxetan-3-yl)acetic acid (Aoa) is a non-proteinogenic β-amino acid featuring a four-membered oxetane ring. The oxetane ring introduces a significant conformational constraint on the peptide backbone. This rigidity can be advantageous in drug design for stabilizing specific secondary structures, such as β-turns.[1][2] However, this constraint also introduces unique challenges in NMR analysis due to altered chemical environments and potentially complex conformational dynamics.

Q2: I'm having trouble identifying the Aoa spin system in my TOCSY spectrum. What should I be looking for?

A2: The Aoa residue lacks a proton directly attached to the α-carbon, which is a key feature of proteinogenic α-amino acids. Therefore, you will not see a typical Hα-Hβ correlation. Instead, you should look for a spin system characterized by correlations between the methylene protons of the acetic acid moiety and the methylene protons of the oxetane ring. A long mixing time in your TOCSY experiment may be necessary to observe these correlations.[3]

Q3: Are there any special considerations for sample preparation when working with Aoa-containing peptides?

A3: As with any peptide NMR, ensuring high purity (>95%) is crucial.[3] Due to the potential for Aoa-containing peptides to have altered solubility profiles compared to their all-α-amino acid counterparts, it is advisable to perform solubility tests in your desired NMR solvent (e.g., H₂O/D₂O mixtures, DMSO-d₆) prior to preparing your final sample. Aggregation can be a concern, and acquiring spectra at different concentrations can help identify and mitigate this issue.[4]

Q4: How does the oxetane ring in Aoa affect the chemical shifts of neighboring residues?

A4: The constrained nature of the Aoa residue can significantly influence the local magnetic environment, leading to deviations from random coil chemical shifts for adjacent amino acids.[5] These shifts can provide valuable structural information but can also complicate initial assignments. It is important to rely on through-bond (TOCSY, COSY) and through-space (NOESY, ROESY) correlations for unambiguous assignments rather than relying solely on typical chemical shift ranges.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the NMR analysis of Aoa-containing peptides.

Poor Signal Dispersion and Spectral Overlap

Issue: The NMR spectrum of my Aoa-containing peptide exhibits significant signal overlap, particularly in the amide and aliphatic regions, making assignment and analysis difficult.

Probable Causes:

  • Conformational Heterogeneity: The peptide may exist in multiple conformations that are in slow or intermediate exchange on the NMR timescale. This can lead to peak broadening and the appearance of multiple sets of signals.

  • Aggregation: The peptide may be forming soluble aggregates, leading to broader lines and a general loss of spectral quality.[4]

  • Suboptimal Experimental Conditions: The choice of solvent, pH, and temperature can significantly impact the conformational equilibrium and, consequently, the spectral dispersion.

Solutions:

  • Vary Experimental Conditions: Acquire spectra at different temperatures. An increase in temperature can sometimes average out conformational exchange, leading to sharper signals. However, be mindful of peptide stability. Optimizing the pH can also improve spectral quality, with the slowest backbone amide proton exchange typically occurring around pH 3-5.[3]

  • Use Cosolvents: The addition of organic cosolvents like trifluoroethanol (TFE) or acetonitrile can sometimes induce a more stable, ordered conformation, leading to better signal dispersion.[6]

  • Concentration Dependence: Acquire a series of 1D ¹H spectra at varying peptide concentrations. Significant changes in chemical shifts or line widths with increasing concentration are indicative of aggregation. If aggregation is detected, perform further experiments at a lower concentration.

  • Advanced NMR Experiments: If signal overlap persists, consider higher-dimensionality experiments (3D NMR) or the use of isotope-labeled samples (¹³C, ¹⁵N) to resolve ambiguities.[4]

Ambiguous or Missing NOE Cross-Peaks

Issue: I am observing weak, ambiguous, or no NOE cross-peaks involving the Aoa residue, which is hindering the determination of the peptide's 3D structure.

Probable Causes:

  • Conformational Averaging: Rapid conformational exchange can average NOE effects to zero.

  • Unfavorable Correlation Time: For peptides of a certain size, the overall molecular tumbling rate can be such that the NOE is close to zero.

  • Incorrect Mixing Time: The optimal mixing time for NOESY/ROESY experiments is dependent on the molecular weight and dynamics of the peptide.

Solutions:

  • ROESY Experiment: If you are not observing clear NOEs in a NOESY spectrum, it is highly recommended to acquire a ROESY spectrum. The ROESY experiment is sensitive to through-space interactions regardless of the molecular correlation time and can help to overcome the issue of near-zero NOEs.

  • Optimize Mixing Time: Acquire a series of 2D NOESY/ROESY spectra with varying mixing times (e.g., 100 ms, 200 ms, 400 ms) to find the optimal conditions for observing cross-peaks.

  • Molecular Dynamics (MD) Simulations: In cases of significant flexibility, MD simulations can be used in conjunction with NMR data to generate a conformational ensemble that is consistent with the experimental observations.[7]

Difficulty in Assigning Aoa Protons

Issue: I am unable to confidently assign the proton and carbon signals of the Aoa residue.

Probable Cause:

  • Lack of Published Reference Data: Specific, experimentally derived chemical shift values for Aoa within a peptide are not widely available.

Solution:

  • Use Predicted Chemical Shifts and 2D NMR: The following table provides predicted ¹H and ¹³C chemical shift ranges for the Aoa residue based on the analysis of structurally similar compounds and general NMR principles.[8][9] These values should be used as a guide in conjunction with 2D NMR data for assignment.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Hβ (CH₂)2.5 - 3.040 - 45Methylene protons of the acetic acid moiety.
Hγ (CH₂)4.5 - 5.075 - 80Methylene protons of the oxetane ring.
-60 - 65Quaternary carbon of the oxetane ring.
Cβ (CH₂)-40 - 45Methylene carbon of the acetic acid moiety.
Cγ (CH₂)-75 - 80Methylene carbons of the oxetane ring.
C=O-170 - 175Carbonyl carbon.
  • Utilize HSQC and HMBC: A ¹H-¹³C HSQC experiment will correlate the oxetane and acetic acid methylene protons to their directly attached carbons. An HMBC experiment will show long-range correlations (2-3 bonds) that can be crucial for confirming assignments. For example, you should observe correlations from the Hβ protons to the Cα and C=O carbons, and from the Hγ protons to the Cα carbon.

III. Experimental Protocols & Workflows

Standard Protocol for 2D NMR Data Acquisition
  • Sample Preparation:

    • Dissolve the lyophilized peptide in 500 µL of 90% H₂O / 10% D₂O or deuterated solvent of choice (e.g., DMSO-d₆).

    • Adjust the pH to the desired value (typically between 4 and 5 for aqueous samples).

    • The final peptide concentration should ideally be ≥ 1 mM.[4]

  • 1D ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and overall spectral quality.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Use a standard pulse sequence with a mixing time of 60-80 ms to identify the spin systems of all amino acid residues.[5]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a NOESY or ROESY spectrum with a mixing time of 200-400 ms to identify through-space correlations for sequential assignment and structure calculation.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a ¹H-¹³C HSQC spectrum to correlate protons to their directly attached carbons. This is particularly useful for assigning the Aoa residue and other overlapping signals.[10]

Troubleshooting Workflow for Poor Spectral Quality

troubleshooting_workflow start Poor Spectral Quality (Broad Lines, Overlap) check_conc Acquire 1D spectra at different concentrations start->check_conc is_aggregation Concentration dependent shifts/broadening? check_conc->is_aggregation lower_conc Lower concentration and re-acquire is_aggregation->lower_conc Yes vary_temp Vary Temperature (e.g., 298K, 308K, 318K) is_aggregation->vary_temp No lower_conc->vary_temp is_temp_effect Improved dispersion or sharper lines? vary_temp->is_temp_effect optimize_temp Use optimal temperature is_temp_effect->optimize_temp Yes change_solvent Change solvent or add cosolvent (e.g., TFE) is_temp_effect->change_solvent No isotope_label Consider Isotope Labeling (13C, 15N) and 3D NMR optimize_temp->isotope_label change_solvent->isotope_label aoa_conformation cluster_peptide Peptide Backbone cluster_constraints Aoa-Induced Constraints cluster_noe Expected NOE AA_i_minus_1 AA(i-1) Aoa_i Aoa(i) AA_i_minus_1->Aoa_i AA_i_plus_1 AA(i+1) Aoa_i->AA_i_plus_1 constraint1 Restricted Dihedral Angles (φ, ψ) Aoa_i->constraint1 AA_i_plus_2 AA(i+2) AA_i_plus_1->AA_i_plus_2 constraint2 Promotes β-turn formation constraint1->constraint2 noe_label d(NH(i), NH(i+2)) constraint2->noe_label

Impact of Aoa on peptide conformation and expected NOEs.

V. References

  • Roesner, S., Saunders, G. J., Wilkening, I., & Shipman, M. (2019). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]

  • Toma, L., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • García, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Checco, J. W., et al. (2015). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link]

  • Fletcher, D., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed. [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Kessler, H., et al. (n.d.). 7.5 High Resolution NMR Spectroscopy. Thieme. [Link]

  • Csomós, P., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]

  • Niemitz, M., & Niemelä, R. (2008). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. PubMed. [Link]

  • Brigaud, T., et al. (2015). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. ResearchGate. [Link]

  • Fletcher, D., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. RSC Publishing. [Link]

  • Misura, A. S. A., & Schepartz, A. (n.d.). Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group). ResearchGate. [Link]

  • Unverzagt, C., et al. (n.d.). Experimental Part. Beilstein Journals. [Link]

  • Suresh Babu, V. V., & Ananda, K. (2002). Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. Indian Academy of Sciences. [Link]

  • Horsley, J. R., et al. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

  • Sharma, S., & Sharma, P. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Llinàs, M., et al. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. PubMed. [Link]

  • Gellman, S. H., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Sohma, Y., et al. (2015). “O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Perczel, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids. SciSpace. [Link]

Sources

Validation & Comparative

Enzymatic Stability of Peptides Modified with 2-(3-Aminooxetan-3-yl)acetic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide-based therapeutics offer high target selectivity and low toxicity, but their clinical translation is frequently hindered by poor pharmacokinetic profiles—specifically, rapid degradation by endogenous proteases. To overcome this, medicinal chemists have developed various peptidomimetics. Among the most promising modern structural modifications is the incorporation of 2-(3-Aminooxetan-3-yl)acetic acid (and related 3-aminooxetane building blocks).

This guide objectively compares the enzymatic stability of oxetane-modified peptides against natural peptides and traditional modifications (e.g., N-methylation, D-amino acids). By acting as a non-hydrolyzable peptide bond isostere, the 3-aminooxetane motif significantly enhances proteolytic resistance while preserving the critical hydrogen-bonding networks required for biological activity [1].

Mechanistic Insights: The Causality of Oxetane-Mediated Stability

To understand why 2-(3-Aminooxetan-3-yl)acetic acid confers superior enzymatic stability, we must examine the physical and electronic nature of the protease-peptide interaction.

  • Eradication of the Scissile Bond: Endogenous proteases (such as amidases and peptidases) specifically recognize and hydrolyze the planar, sp2 -hybridized amide bond (–CO–NH–). By replacing the carbonyl group (C=O) with a 3-aminooxetane ring, the scissile bond is entirely removed. The resulting sp3 -hybridized carbon center cannot undergo the nucleophilic attack required for peptide bond hydrolysis [2].

  • Carbonyl Mimicry (H-Bonding): Unlike simple alkyl or alkene isosteres that abolish hydrogen bonding, the oxygen atom within the oxetane ring acts as a potent hydrogen-bond acceptor. This allows the modified peptide to maintain the secondary structural conformations necessary for target receptor binding [3].

  • Steric and Electronic Shielding: The oxetane ring lowers the basicity of adjacent amines (by approximately 3 pKa​ units) and introduces a distinct spatial trajectory. This steric bulk creates a physical clash within the narrow active sites of degrading enzymes, preventing the peptide from adopting the required transition-state geometry for cleavage [1].

Mechanistic pathway comparing proteolytic degradation of natural peptides vs oxetane modification.

Comparative Performance Data

When evaluating peptide modifications, stability must be balanced against the preservation of biological activity and physicochemical properties. The table below compares 2-(3-Aminooxetan-3-yl)acetic acid against standard industry alternatives.

Modification StrategyProtease Resistance (Serum t1/2​ )H-Bond Acceptor CapabilityConformational ImpactLipophilicity (LogD) Shift
Natural Amide Bond Low (Minutes)High (Native Carbonyl)NativeBaseline
N-Methylation Moderate (Hours)Eliminated (Loss of H-bond)High (Induces cis/trans isomerization)Increased (More lipophilic)
D-Amino Acid High (Hours to Days)MaintainedHigh (Inverted stereocenter alters folding)Unchanged
2-(3-Aminooxetan-3-yl)acetic acid High (Hours to Days) Maintained (Oxetane Oxygen) Moderate (Distinct trajectory, tolerated in short sequences) Decreased (Improves aqueous solubility)

Data Synthesis: In comparative studies using Leu-enkephalin analogues, replacing the terminal amide bond with a 3-aminooxetane motif more than doubled the hydrolytic stability in human serum while fully preserving binding affinity at the δ -opioid receptor [1]. Furthermore, unlike N-methylation which increases lipophilicity, oxetane incorporation generally lowers LogD, improving the drug's aqueous solubility [3].

Experimental Workflows: Self-Validating Protocols

To objectively quantify the enzymatic stability of oxetane-modified peptides, researchers must employ robust, self-validating experimental designs. The following protocols detail the synthesis and stability evaluation workflows, emphasizing the causality behind each methodological choice.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Oxetane Building Blocks

Causality: The steric hindrance of the sp3 -hybridized oxetane ring makes standard coupling sluggish. Specialized coupling reagents are required to drive the reaction to completion without inducing epimerization.

  • Resin Swelling & Deprotection: Swell the solid support (e.g., Rink Amide resin) in DMF. Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Oxetane Coupling: Pre-activate Fmoc-protected 2-(3-Aminooxetan-3-yl)acetic acid (2.0 equiv) using DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and DIPEA. Why DEPBT? It minimizes epimerization at the sterically hindered carbon adjacent to the oxetane ring [2].

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/Water (95:2.5:2.5) cocktail. Note: The 3-aminooxetane ring is remarkably stable to standard acidic SPPS cleavage conditions, unlike some other strained heterocycles[3].

  • Purification: Purify via RP-HPLC to >95% purity to ensure that truncated sequences do not skew enzymatic stability assays.

Protocol B: Self-Validating Human Serum Stability Assay

Causality: A stability assay is only valid if it proves the active presence of proteases (Positive Control) and accounts for analytical variability (Internal Standard).

  • Preparation of the Matrix: Thaw pooled human serum on ice and centrifuge at 10,000 x g for 10 minutes to remove lipid aggregates. Dilute to 25% (v/v) in pH 7.4 PBS to simulate physiological buffering.

  • System Validation Controls:

    • Positive Control: Native Leu-enkephalin (rapidly degraded, validates protease activity).

    • Negative Control: A fully D-amino acid substituted peptide (highly stable, benchmarks maximum survival).

  • Incubation: Spike the oxetane-modified peptide into the serum matrix to a final concentration of 5 μ M. Incubate at 37°C under gentle agitation.

  • Quenching (Time-Course): At defined intervals (0, 15, 30, 60, 120, 240 mins), extract 50 μ L aliquots and immediately mix with 100 μ L of ice-cold 1% TFA in Acetonitrile. Why TFA/Acetonitrile? The acid instantly denatures proteases to halt the reaction, while the organic solvent precipitates serum proteins to prevent LC-MS column fouling.

  • Internal Standard Addition: Post-quenching, spike the supernatant with a Stable Isotope-Labeled (SIL) internal standard. Why post-quenching? This corrects for any ion suppression or volumetric losses during the centrifugation and LC-MS/MS injection phases.

  • Quantification: Centrifuge the quenched samples (15,000 x g, 10 mins) and analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) using a first-order exponential decay model.

Self-validating experimental workflow for evaluating the serum stability of modified peptides.

References

  • Title: Oxetanyl Amino Acids for Peptidomimetics Source: Organic Letters (ACS Publications), 2017, 19(10), 2510–2513. URL: [Link]

  • Title: Development of oxetane modified building blocks for peptide synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing), 2020, 18, 5400-5405. URL: [Link]

  • Title: Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry Source: Organic Letters (ACS Publications), 2014, 16(16), 4070–4073. URL: [Link]

Validation of 2-(3-Aminooxetan-3-yl)acetic Acid as a Next-Generation Proline Mimic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptidomimetic design, I frequently evaluate novel building blocks to overcome the inherent limitations of natural amino acids. Proline is a privileged scaffold in drug discovery; its cyclic pyrrolidine ring restricts the backbone ϕ dihedral angle, inducing critical secondary structures like β -turns and polyproline helices. However, natural proline residues are highly lipophilic and serve as primary recognition sites for proteolytic cleavage, severely limiting the half-life of peptide therapeutics.

To circumvent these issues, medicinal chemists have historically turned to ring-contracted analogues like Azetidine-2-carboxylic acid (Aze). While Aze provides excellent conformational restriction, it suffers from severe off-target toxicity due to its misincorporation into human proteins by prolyl-tRNA synthetases[4].

2-(3-Aminooxetan-3-yl)acetic acid has emerged as a superior, next-generation alternative. By embedding a β -amino acid motif onto a four-membered oxetane ring, this building block provides the conformational rigidity of a proline surrogate while fundamentally upgrading the molecule's physicochemical and metabolic profile [2]. This guide objectively compares 2-(3-Aminooxetan-3-yl)acetic acid against traditional mimics and provides self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical & Structural Comparison: The Causality of the Oxetane Ring

The decision to replace a natural proline or azetidine ring with an oxetane system is driven by specific quantum mechanical and steric phenomena:

  • Metabolic Shielding via Hyperconjugation: The high electronegativity of the oxetane oxygen lowers the highest occupied molecular orbital (HOMO) of the adjacent C–H bonds. This σ→σ∗ hyperconjugation makes the ring highly resistant to cytochrome P450-mediated oxidation, drastically improving intrinsic clearance rates compared to aliphatic pyrrolidines [1].

  • Hydrogen-Bond Acceptor Capacity: Unlike the hydrophobic carbon backbone of proline, the oxetane oxygen possesses lone pairs with high s-character, making it a potent hydrogen-bond acceptor. This mimics the H-bond network of native peptide carbonyls and significantly improves aqueous solubility [3].

  • Orthogonal Conformational Locking: The 4-membered oxetane ring enforces a highly rigid spiro-geometry at the β -carbon. This restricts the conformational ensemble, locking the peptide into predictable extended or turn structures without triggering the ribosomal misincorporation toxicity seen with Aze [2].

Quantitative Comparison Matrix
PropertyL-ProlineAzetidine-2-carboxylic acid (Aze)2-(3-Aminooxetan-3-yl)acetic acid
Ring Architecture 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Oxetane)
Amino Acid Class α -amino acid α -amino acid β -amino acid (spiro-fused)
H-Bond Acceptor No (Backbone only)No (Backbone only)Yes (Oxetane Oxygen)
Relative Lipophilicity BaselineModerately LowerSignificantly Lower (due to O-atom)
Metabolic Stability Moderate (Protease susceptible)HighVery High (CYP450 resistant)
Toxicity Profile Non-toxic (Natural)High (tRNA misincorporation)Low (Orthogonal to native translation)

Experimental Workflows & Self-Validating Protocols

To rigorously validate 2-(3-Aminooxetan-3-yl)acetic acid in a drug development program, the following self-validating protocols must be executed. These workflows are designed to isolate variables and prove causality.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) and Cleavage Validation

Objective: Incorporate the oxetane mimic into a peptide sequence while ensuring the acid-sensitive oxetane ring does not undergo ring-opening during resin cleavage. Self-Validating Mechanism: A parallel cleavage assay using varying trifluoroacetic acid (TFA) concentrations. The presence of a +18 Da mass shift (water addition) indicates catastrophic ring opening, validating the need for optimized cleavage cocktails.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Activate 3.0 eq of Fmoc-protected 2-(3-Aminooxetan-3-yl)acetic acid using 2.9 eq of HATU and 6.0 eq of DIPEA in DMF. Couple for 2 hours at room temperature.

  • Parallel Cleavage (The Validation Step):

    • Reaction A (Standard): Treat a resin aliquot with 95% TFA / 2.5% TIPS / 2.5% H 2​ O for 2 hours.

    • Reaction B (Optimized Mild): Treat a resin aliquot with 50% TFA / 45% DCM / 5% TIPS for 1 hour at 0°C.

  • Precipitation & Analysis: Precipitate both cleavage products in cold diethyl ether, centrifuge, and analyze via LC-MS.

  • Data Interpretation: If Reaction A shows a +18 Da adduct, the oxetane ring has hydrolyzed. Reaction B must show the intact parent mass to validate successful synthesis.

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Objective: Quantify the metabolic stability of the oxetane-modified peptide versus the wild-type proline peptide. Self-Validating Mechanism: The mandatory inclusion of a minus-NADPH control ensures that any observed degradation is strictly CYP450-mediated, ruling out chemical instability or non-specific esterase activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Control Setup: Include Verapamil (1 μ M) as a high-clearance positive control and Warfarin (1 μ M) as a low-clearance negative control.

  • Initiation: Split the test compound solution into two parallel vials:

    • Vial 1 (+NADPH): Add NADPH to a final concentration of 1 mM to initiate CYP activity.

    • Vial 2 (-NADPH): Add an equivalent volume of buffer (Negative Control).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Visualizations of Workflows and Logic

DesignLogic Target Target Peptide Sequence (Proline-Rich, Low Stability) Sub Substitution Strategy Replace Pro with Oxetane Mimic Target->Sub Synthesis Optimized Fmoc-SPPS (Mild Cleavage Conditions) Sub->Synthesis Assay1 LC-MS Validation (Confirm Intact Oxetane Ring) Synthesis->Assay1 Assay2 2D NMR (ROESY/TOCSY) (Validate Conformational Lock) Synthesis->Assay2 Assay3 HLM Clearance Assay (Quantify Metabolic Stability) Synthesis->Assay3

Caption: Logical workflow for substituting proline with oxetane mimics and orthogonal validation.

HLMProtocol Prep Incubate Compound with HLM (37°C) Split1 + NADPH (Test CYP450 Activity) Prep->Split1 Split2 - NADPH (Mandatory Negative Control) Prep->Split2 Quench Quench with Cold Acetonitrile Split1->Quench Split2->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Caption: Self-validating HLM intrinsic clearance protocol isolating CYP450-mediated metabolism.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Oxetanyl Amino Acids for Peptidomimetics Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: Molecules (MDPI) URL: [Link]

  • Title: Azetidine-2-carboxylic acid in garden beets (Beta vulgaris) Source: ResearchGate URL: [Link]

Conformational Profiling of Peptides Incorporating 2-(3-Aminooxetan-3-yl)acetic Acid: A Circular Dichroism Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, overcoming poor membrane permeability and metabolic instability remains a central challenge in drug development. The strategic incorporation of oxetane-containing unnatural amino acids, specifically 2-(3-Aminooxetan-3-yl)acetic acid , has emerged as a powerful technique to modulate peptide conformation and improve physicochemical properties[1]. Unlike standard α -amino acids, this β -amino acid analog introduces a rigid spiro-oxetane ring into the peptide backbone, acting as a "conformational lock."2[2]. This guide provides an objective comparison of oxetane-modified peptides against standard structural variants, details the mechanistic causality behind the observed CD spectral shifts, and outlines a self-validating experimental protocol for robust data acquisition.

Mechanistic Basis: The Oxetane Conformational Lock

To understand the CD profile of peptides containing 2-(3-Aminooxetan-3-yl)acetic acid, we must first analyze the structural causality of the modification. When incorporated into a linear sequence, the four-membered oxetane ring severely restricts local dihedral angles ( ϕ and ψ ).

In wild-type α -helical peptides, structural integrity relies on continuous (i,i+4) hydrogen bonding.3[3]. This turn-inducing property is highly advantageous for macrocyclisation. By pre-organizing the linear precursor, the modification lowers the entropic penalty of head-to-tail cyclization, 4[4].

G A 2-(3-Aminooxetan-3-yl) acetic acid B Dihedral Angle Restriction A->B C Disruption of (i, i+4) H-bonds B->C D Turn Induction & Helix Kink C->D E CD Spectral Shift D->E

Pathway of oxetane-induced conformational changes in peptides.

Comparative Performance: CD Spectral Analysis

To objectively evaluate the structural impact of 2-(3-Aminooxetan-3-yl)acetic acid, we compare its far-UV CD profile against a wild-type α -helical sequence and an N-methylated variant. Standard α -helices exhibit characteristic CD minima at 208 nm ( π→π∗ transition) and 222 nm ( n→π∗ transition).

Table 1: Comparative Conformational & Performance Data

Peptide ModificationCD Spectral Signature (Far-UV)Estimated Helicity (%)Structural ConsequenceMacrocyclisation Yield
Wild-Type (Unmodified) Strong minima at 208 nm & 222 nm>85%Extended α -helixPoor (<10%)
N-Methylation Attenuated minima, shifted peaks~40%Distorted helixModerate (~25%)
2-(3-Aminooxetan-3-yl)acetate Weak minima, loss of 222 nm signal<15%Turn induction / KinkExcellent (>80%)

Causality Insight: The dramatic attenuation of the 222 nm minimum in the oxetane-modified peptide is not merely a "loss of structure." Rather, it represents a deliberate transition from an extended helix to a highly pre-organized turn. This specific spatial arrangement brings the N- and C-termini into proximity,4[4].

Self-Validating CD Experimental Protocol

To ensure high-fidelity CD data, the experimental workflow must operate as a self-validating system. Every step must contain internal checks to prevent artifacts, particularly those arising from buffer absorption or inaccurate concentration measurements.

G S1 1. Peptide Synthesis Incorporate oxetane monomer S2 2. Buffer Exchange Low-absorbance PO4 buffer S1->S2 S3 3. Concentration Check UV Absorbance / qAAA S2->S3 S4 4. CD Acquisition Far-UV (190-260 nm), 25°C S3->S4 S5 5. Data Processing Convert to Mean Residue Ellipticity S4->S5

Self-validating CD experimental workflow for oxetane-modified peptides.

Step-by-Step Methodology:
  • Buffer Selection and Blanking

    • Action: Dissolve the purified peptide in 10 mM Sodium Phosphate buffer (pH 7.4).

    • Causality: Chloride ions (e.g., in PBS or NaCl) strongly absorb far-UV light below 200 nm, masking the critical 190 nm positive band of secondary structures. Phosphate provides a transparent optical window down to 185 nm.

    • Validation Check: Run a buffer-only baseline. The High Tension (HT) voltage must remain below 600 V across the entire 190–260 nm range. If HT exceeds this, the solvent is absorbing too much light, and the data is invalid.

  • Concentration Verification

    • Action: Determine precise peptide concentration (target 20–50 μ M) using quantitative Amino Acid Analysis (qAAA) or UV absorbance at 280 nm (if Trp/Tyr residues are present).

    • Causality: CD signals are highly concentration-dependent. Normalizing raw ellipticity (mdeg) to Mean Residue Ellipticity (MRE, [θ] ) requires absolute concentration accuracy. A 10% error in concentration yields a 10% error in calculated secondary structure fractions.

  • Data Acquisition

    • Action: Use a 1 mm pathlength quartz cuvette. Scan from 260 nm to 190 nm at 25°C, using a scanning speed of 50 nm/min, data pitch of 0.5 nm, and a bandwidth of 1 nm. Accumulate 3 to 5 scans.

    • Causality: Multiple accumulations increase the signal-to-noise ratio. The 1 mm pathlength strikes the optimal balance between providing sufficient peptide signal and minimizing solvent absorbance.

  • Data Processing and Isodichroic Point Verification

    • Action: Subtract the buffer baseline and convert the data to MRE.

    • Validation Check: When performing thermal denaturation studies (e.g., 25°C to 95°C) to test the stability of the oxetane-induced turn, check for an isodichroic point (a specific wavelength where all spectral curves intersect). The presence of a sharp isodichroic point validates a clean two-state conformational transition and proves there is no concentration loss due to peptide aggregation during the experiment.

Alternative Modifications: A Comparative Assessment

When designing peptidomimetics, researchers must choose the right tool for the desired structural outcome. Here is how 2-(3-Aminooxetan-3-yl)acetic acid compares to alternative strategies:

  • α -Aminoisobutyric acid (Aib): Aib strongly promotes 310​ or α -helical structures due to steric constraints of the gem-dimethyl group. It is the opposite of the oxetane's function and is unsuitable when a turn or kink is required.

  • Proline Substitution: Proline is a natural helix-breaker that induces turns. However, it lacks the specific spiro-geometry, the unique hydrogen-bond accepting capabilities of the oxetane oxygen, and the enhanced metabolic stability provided by the unnatural oxetane ring.

  • N-Methylation: While N-methylation removes a hydrogen-bond donor to disrupt helices, it alters the cis/trans amide equilibrium, often leading to highly heterogeneous and unpredictable conformational mixtures.

  • 2-(3-Aminooxetan-3-yl)acetic acid: 1[1].

Conclusion

The strategic incorporation of 2-(3-Aminooxetan-3-yl)acetic acid fundamentally reprograms the conformational landscape of peptides. As demonstrated by CD profiling, it effectively disrupts extended helices in favor of pre-organized turns, serving as a superior structural modifier for macrocyclisation and the development of metabolically stable therapeutics.

References
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides Source: RSC Advances (rsc.org) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (acs.org) URL:[Link]

  • Macrocyclisation of small peptides enabled by oxetane incorporation Source: Chemical Science (rsc.org) URL:[Link]

  • Circular Dichroism Studies of Secondary Structure of Peptides Source: Springer Protocols (springernature.com) URL:[Link]

Sources

A Comparative Analysis of Spiro[3.3]heptane versus Other Spirocyclic Scaffolds in Peptides: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Three-Dimensionality in Peptide Therapeutics

The drive to "escape from flatland" has become a central theme in modern medicinal chemistry.[1] The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving high target selectivity and favorable pharmacokinetic profiles. Peptides, as therapeutic agents, offer high potency and specificity, but their application is frequently hampered by poor metabolic stability and low cell permeability, largely due to their conformational flexibility. The introduction of conformational constraints is a well-established strategy to address these limitations, and among the diverse tools available, spirocyclic scaffolds have emerged as powerful instruments for sculpting peptide architecture.[2]

Spirocycles, characterized by two rings connected through a single common atom, introduce a rigid, three-dimensional (3D) element into a molecule.[2] This inherent rigidity can pre-organize a peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially enhancing potency and selectivity.[3] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic systems often correlates with improved physicochemical properties, such as increased solubility and metabolic stability.[2]

This guide provides an in-depth comparative analysis of the spiro[3.3]heptane scaffold against other spirocyclic systems for applications in peptide-based drug design. We will delve into the structural and synthetic nuances of these building blocks, present experimental data on their impact on peptide conformation, and provide detailed protocols for their synthesis and incorporation.

The Spiro[3.3]heptane Scaffold: A Privileged Constraining Element

The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings, has garnered significant attention as a versatile building block in drug discovery.[4] Its rigid, well-defined geometry offers a unique platform for orienting substituents in precise spatial arrangements, making it an effective bioisostere for phenyl rings and other cyclic systems.[1][5] When incorporated into a peptide, typically as a spiro[3.3]heptane-based amino acid, it acts as a potent conformational locker.

The rigidity of the spiro[3.3]heptane core restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity, often inducing specific secondary structures like β-turns. This conformational control is critical for mimicking the native structure of a peptide epitope or for designing peptidomimetics with enhanced stability and receptor affinity.

Structural Properties of Spiro[3.3]heptane

The unique geometry of the spiro[3.3]heptane scaffold is central to its function. The two cyclobutane rings are puckered and oriented approximately perpendicular to each other. This arrangement dictates the exit vectors of the substituents, holding them in a fixed, non-planar orientation. This is in stark contrast to more flexible systems like cyclohexane or the flat nature of a benzene ring.[6]

Comparative Analysis: Spiro[3.3]heptane vs. Alternative Spirocyclic Scaffolds

The choice of a spirocyclic scaffold depends on the desired level of conformational constraint, the required spatial orientation of peptide side chains, and synthetic accessibility. Here, we compare spiro[3.3]heptane with two other carbocyclic spiro-systems: the smaller, more strained spiro[2.2]pentane, and the larger, more flexible spiro[4.4]nonane. We also consider heteroatom-containing spiro[3.3]heptane analogues.

Spiro[2.2]pentane: Maximum Rigidity and Strain

The spiro[2.2]pentane scaffold, composed of two fused cyclopropane rings, represents one of the most rigid and strained small molecule frameworks.[7][8]

  • Conformational Impact: Due to its extreme rigidity, a spiro[2.2]pentane-based amino acid would impose a very severe constraint on the peptide backbone, significantly limiting the accessible conformational space. This can be advantageous for locking a peptide into a single, highly specific conformation.[9]

  • Synthetic Accessibility: The synthesis of functionalized spiro[2.2]pentanes is challenging due to the high ring strain, which can make them prone to rearrangement or decomposition under certain reaction conditions.[10] This can limit their practical application in large-scale peptide synthesis.

Spiro[4.4]nonane: Increased Size and Flexibility

The spiro[4.4]nonane scaffold, with two fused cyclopentane rings, offers a larger and more flexible framework compared to spiro[3.3]heptane.[11][12]

  • Conformational Impact: While still providing a degree of conformational restriction, the cyclopentane rings in spiro[4.4]nonane have more conformational freedom (envelope and twist conformations) than the puckered cyclobutane rings of spiro[3.3]heptane. This allows for a broader range of accessible dihedral angles in the resulting peptide, which may be beneficial if a lesser degree of pre-organization is desired.

  • Synthetic Accessibility: The synthesis of spiro[4.4]nonane derivatives is generally more straightforward than that of the more strained spirocycles.[13]

Hetero-Spiro[3.3]heptanes: Modulating Physicochemical Properties

Replacing one or more carbon atoms in the spiro[3.3]heptane framework with heteroatoms like nitrogen or oxygen can profoundly influence the scaffold's properties.

  • 2,6-Diazaspiro[3.3]heptane: This scaffold has been explored as a bioisosteric replacement for piperazine.[14] Incorporating this unit into a peptide can increase polarity and aqueous solubility. The nitrogen atoms also provide additional points for functionalization.[3][15]

  • 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE): This novel scaffold is being investigated as a potential bioisostere for piperazine, offering high molecular rigidity and predictable vectorization of substituents, which can enhance drug-like properties.[16][17]

Data Summary: A Head-to-Head Comparison
ScaffoldKey Structural FeaturesExpected Impact on Peptide ConformationSynthetic Accessibility
Spiro[3.3]heptane Two puckered cyclobutane rings, rigid, perpendicular orientation.Strong conformational constraint, induces well-defined turns.Moderately accessible.
Spiro[2.2]pentane Two highly strained cyclopropane rings, extremely rigid.Severe conformational restriction, locks peptide into a single conformation.Challenging due to high strain.[7][10]
Spiro[4.4]nonane Two flexible cyclopentane rings (envelope/twist).Moderate conformational constraint, allows for more flexibility.Generally accessible.[13]
2,6-Diazaspiro[3.3]heptane Spiro[3.3]heptane core with two nitrogen atoms.Similar rigidity to spiro[3.3]heptane, introduces polarity.Accessible.[3][14]
1-Oxa-2,6-diazaspiro[3.3]heptane Spiro[3.3]heptane core with one oxygen and two nitrogen atoms.High rigidity, potential to improve drug-like properties.Accessible via specialized routes.[16][17]

Experimental Protocols

Synthesis of Fmoc-Protected Spiro[3.3]heptane Amino Acid

The synthesis of a spiro[3.3]heptane-based amino acid suitable for solid-phase peptide synthesis (SPPS) typically involves the construction of the spirocyclic core followed by the introduction of the amino and carboxyl functionalities.

cluster_synthesis Synthesis of Spiro[3.3]heptane Amino Acid start Commercially Available Spiro[3.3]heptane-2,6-dicarboxylic acid step1 Monoprotection of one carboxyl group start->step1 e.g., esterification step2 Curtius Rearrangement on the free carboxyl group step1->step2 step3 Formation of isocyanate intermediate step2->step3 step4 Trapping with a suitable alcohol (e.g., t-BuOH) to form Boc-protected amine step3->step4 step5 Deprotection of the remaining carboxyl group step4->step5 Hydrolysis step6 Fmoc protection of the amine group step5->step6 end Fmoc-SpH-OH (Ready for SPPS) step6->end

Caption: Synthetic workflow for a spiro[3.3]heptane amino acid.

Step-by-Step Methodology:

  • Monoprotection: Start with commercially available spiro[3.3]heptane-2,6-dicarboxylic acid. Selectively protect one of the carboxylic acid groups, for example, by forming a benzyl ester.

  • Curtius Rearrangement: The free carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate.

  • Amine Formation: The isocyanate is trapped with tert-butanol to yield the Boc-protected amine.

  • Deprotection and Fmoc-protection: The benzyl ester is removed by hydrogenolysis, and the resulting free carboxylic acid is carried forward. The Boc group on the amine is removed, and the free amine is then protected with an Fmoc group to yield the final building block ready for SPPS.

Incorporation into Peptides via Fmoc-SPPS

The incorporation of spirocyclic amino acids into a peptide sequence follows the standard principles of Fmoc-based solid-phase peptide synthesis. However, due to the steric bulk of these unnatural amino acids, modifications to the standard protocol may be necessary to ensure efficient coupling.

cluster_spps Fmoc-SPPS Cycle for Spirocyclic Amino Acid Incorporation resin Peptide-Resin (with free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 DMF Wash deprotection->washing1 coupling Coupling: Fmoc-SpH-OH + Coupling Reagents (e.g., HBTU/DIPEA) washing1->coupling washing2 DMF Wash coupling->washing2 capping Optional Capping (e.g., Acetic Anhydride) washing2->capping cycle Repeat Cycle capping->cycle cycle->deprotection

Caption: Fmoc-SPPS cycle for unnatural amino acid incorporation.

Detailed Protocol for Coupling:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Spirocyclic Amino Acid:

    • Pre-activate a solution of the Fmoc-protected spiro[3.3]heptane amino acid (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[18]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to potential steric hindrance, a double coupling (repeating the coupling step) may be necessary to ensure the reaction goes to completion.[18]

  • Monitoring: Monitor the reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Analytical Characterization: Probing the Conformational Impact

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are indispensable tools for elucidating the secondary structure of peptides in solution.

NMR Spectroscopy

NMR provides detailed information about the conformation of a peptide at the atomic level. For peptides containing spirocyclic constraints, specific NMR parameters are particularly informative:

  • Chemical Shifts: The chemical shifts of amide protons (NH) and alpha-protons (Hα) are sensitive to the local electronic environment and thus to the peptide's secondary structure. Deviations from random coil values can indicate the presence of ordered structures like β-turns or helices.[19][20]

  • NOE (Nuclear Overhauser Effect): NOE data provides through-space distance information between protons. The presence of specific short-range NOEs (e.g., between the NH of residue i+1 and the Hα of residue i) can confirm the presence of turn structures induced by the spirocyclic scaffold.

  • J-Couplings: The ³J(HN,Hα) coupling constant is related to the phi (φ) dihedral angle through the Karplus equation. Measuring these coupling constants can provide quantitative constraints on the backbone conformation.[21]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.[22] The shape of the CD spectrum in the far-UV region (190-250 nm) is characteristic of different secondary structures:

  • α-Helix: Characterized by two negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.[23]

  • β-Sheet: Shows a single negative band around 216-218 nm and a positive band around 195-198 nm.[23]

  • β-Turn: The spectra of β-turns are more varied but often show a negative minimum near 205 nm.[23]

  • Random Coil: Typically displays a strong negative band below 200 nm.[24]

By comparing the CD spectra of a peptide containing a spirocyclic amino acid with a flexible analogue, one can directly observe the impact of the conformational constraint on the secondary structure. For example, an increase in the intensity of features associated with β-turns would provide strong evidence for the turn-inducing properties of the spirocyclic scaffold.

Conclusion and Future Perspectives

The spiro[3.3]heptane scaffold is a powerful tool for imposing rigid conformational constraints on peptides, offering a balance of pronounced structural control and synthetic tractability. Its ability to induce well-defined secondary structures makes it a valuable component in the design of potent and stable peptide therapeutics.

The comparative analysis with other spirocyclic systems reveals a spectrum of possibilities for the discerning medicinal chemist. For maximal rigidity, the highly strained spiro[2.2]pentane system may be employed, albeit with synthetic challenges. For a more subtle conformational influence, the larger spiro[4.4]nonane scaffold provides an alternative. Furthermore, the incorporation of heteroatoms into the spiro[3.3]heptane framework allows for the fine-tuning of physicochemical properties such as solubility and polarity.

The future of peptide drug design will undoubtedly involve a more sophisticated application of such conformationally restricting elements. The continued development of novel synthetic routes to a diverse range of spirocyclic amino acids, coupled with advanced analytical techniques and computational modeling, will enable the rational design of next-generation peptide therapeutics with precisely engineered three-dimensional structures and optimized pharmacological profiles.

References

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

  • Nguyen, P. T., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 9(20), 4578-4587. [Link]

  • Lu, T., et al. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331-3337. [Link]

  • Nguyen, P. T., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 9(20), 4578-4587. [Link]

  • Doerksen, R. J., et al. (2003). Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts. Chemical Communications, (20), 2544-2545. [Link]

  • Doerksen, R. J., et al. (2003). Novel Conformationally-Constrained Beta-Peptides Characterized by 1H NMR Chemical Shifts. Chemical Communications, (20), 2544-2545. [Link]

  • Pellicciari, R., et al. (2002). Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 67(18), 6246-6254. [Link]

  • Doerksen, R. J., et al. (2003). Novel conformationally-constrained β- peptides characterized by 1H NMR chemical shifts. Chemical Communications, (20), 2544-2545. [Link]

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

  • Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. [Link]

  • Mtoz Biolabs. (n.d.). How to Interpret Circular Dichroism Analysis Results?. Mtoz Biolabs. [Link]

  • Lu, T., et al. (2009). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. Organic & Biomolecular Chemistry, 7(16), 3331-3337. [Link]

  • Semmelhack, M. F., Foos, J. S., & Katz, S. (1973). Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. Journal of the American Chemical Society, 95(22), 7325-7334. [Link]

  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Hamza, D., & Jones, M. J. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

  • De Kimpe, N., & D'hooghe, M. (2006). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2006(18), 3025-3046. [Link]

  • Natho, P., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 122, 154515. [Link]

  • Malashchuk, A., et al. (2024). Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect. [Link]

  • Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Semmelhack, M. F., Foos, J. S., & Katz, S. (1973). Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. Journal of the American Chemical Society, 95(22), 7325-7334. [Link]

  • Woody, R. W., & Sreerama, N. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 253(2), 143-147. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21013-21023. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane. PubChem. [Link]

  • CD-Spectra. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. CD-Spectra. [Link]

  • Sumiyoshi, M., Kuritani, H., & Shingu, K. (1977). Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. Journal of the Chemical Society, Chemical Communications, (22), 812-813. [Link]

  • Lee, S., & Oh, D. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Teeples, C. R., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(51), 6579-6594. [Link]

  • Teeples, C. R., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Peptides Containing 2-(3-Aminooxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Conformational Control in Peptide Therapeutics

The rational design of peptide-based drugs hinges on our ability to precisely control their three-dimensional structure. Unmodified peptides often suffer from proteolytic instability and exist as a flexible ensemble of conformations in solution, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, medicinal chemists frequently incorporate non-standard amino acids designed to impose specific conformational constraints on the peptide backbone.

Proline is nature's tool for introducing kinks and turns, due to its cyclic pyrrolidine side chain that restricts the peptide backbone's flexibility.[1][2][3] Inspired by this, a plethora of proline analogues and other cyclic amino acids have been developed to fine-tune peptide structure and function. Among these, oxetane-containing amino acids have emerged as intriguing building blocks. The four-membered oxetane ring is a compact, polar, and metabolically stable motif that can significantly influence the physicochemical properties of a molecule.

This guide focuses on a specific oxetane-containing amino acid, 2-(3-Aminooxetan-3-yl)acetic acid (Aoa) . We will provide a comprehensive overview of the experimental workflow for determining the X-ray crystal structures of Aoa-containing peptides, from synthesis to data analysis. Crucially, we will present a comparative analysis of the expected conformational properties of Aoa-containing peptides against those containing proline and other relevant cyclic amino acids. While, to date, no public crystal structures of peptides containing this specific amino acid are available in the Protein Data Bank (PDB), this guide will leverage data from closely related structures and computational studies to provide a robust predictive framework for researchers in the field.

The Aoa Advantage: A Structural Hypothesis

The incorporation of 2-(3-Aminooxetan-3-yl)acetic acid into a peptide backbone introduces a unique structural element. Unlike proline, where the cyclic constraint involves the backbone nitrogen, Aoa's oxetane ring is part of the side chain, attached at the alpha-carbon. This distinction is expected to lead to a different set of conformational preferences. The four-membered ring is inherently more strained than proline's five-membered ring, which will likely impose even tighter restrictions on the local backbone and side-chain dihedral angles.

The key hypothesis is that the Aoa residue will act as a potent turn-inducer, but with a distinct geometry compared to proline-induced β-turns. The presence of the oxygen atom in the oxetane ring also introduces a potential hydrogen bond acceptor, which could further stabilize specific folded conformations through interactions with nearby amide protons or other polar side chains.

Experimental Workflow: From Peptide Synthesis to Crystal Structure

The journey to elucidating the crystal structure of an Aoa-containing peptide is a multi-step process that demands precision and expertise at each stage.

Part 1: Synthesis of Fmoc-Protected 2-(3-Aminooxetan-3-yl)acetic Acid

The first critical step is the synthesis of the Fmoc-protected Aoa building block suitable for solid-phase peptide synthesis (SPPS). While not as commonly available as standard amino acids, synthetic routes have been reported. A plausible synthetic approach, adapted from methodologies for similar compounds, is outlined below.[4]

Hypothetical Synthesis of Fmoc-Aoa-OH:

  • Starting Material: Commercially available 3-aminooxetan-3-carbonitrile.

  • Hydrolysis: Acid or base-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid, yielding 3-aminooxetan-3-carboxylic acid.

  • Boc Protection: Protection of the amino group with a Boc group to prevent unwanted side reactions.

  • Fmoc-ylation of the amino group of a separate acetic acid derivative: 2-Bromoacetic acid is reacted with Fmoc-protected ethanolamine to yield Fmoc-NH-CH2-CH2-O-CH2-COOH.

  • Coupling: The Boc-protected 3-aminooxetan-3-carboxylic acid is then coupled to the Fmoc-protected amino-ethoxy acetic acid derivative.

  • Deprotection: Selective removal of the Boc protecting group to yield the final Fmoc-Aoa-OH building block.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-Aoa-OH in hand, the synthesis of the target peptide proceeds via standard Fmoc-based SPPS protocols.[5][6][7]

Detailed SPPS Protocol for a Model Aoa-Containing Peptide (e.g., Ac-Tyr-Aoa-Gly-Phe-NH2):

  • Resin: Rink Amide resin is a suitable choice for generating a C-terminally amidated peptide.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin and subsequently from each coupled amino acid using a 20% solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The Fmoc-protected amino acids (including Fmoc-Aoa-OH) are activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). An excess of the activated amino acid is used to drive the coupling reaction to completion.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride and a base.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Aoa-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Couple Fmoc-Tyr(tBu)-OH Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Acetylation N-terminal Acetylation Wash4->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Ac-Tyr-Aoa-Gly-Phe-NH2 Purification->FinalPeptide

Caption: Solid-phase synthesis workflow for a model Aoa-containing peptide.

Part 3: Crystallization

Crystallization is often the most challenging step in X-ray crystallography.[8][9][10] Peptides, especially short and flexible ones, can be notoriously difficult to crystallize. The incorporation of a rigidifying element like Aoa is expected to be beneficial for crystallization by reducing the conformational heterogeneity of the peptide in solution.

General Protocol for Peptide Crystallization:

  • High Purity is Essential: The purified peptide should be of the highest possible purity (>95%) as impurities can inhibit crystal growth.[8]

  • Screening for Crystallization Conditions: A high-throughput screening approach is typically employed, where the peptide is mixed with a wide array of crystallization cocktails. These cocktails contain different precipitants (e.g., polyethylene glycols (PEGs), salts), buffers (to control pH), and additives.

  • Vapor Diffusion: The most common method for peptide crystallization is vapor diffusion, in either a hanging-drop or sitting-drop format. A small drop containing the peptide and the crystallization cocktail is allowed to equilibrate with a larger reservoir of the cocktail. Water slowly evaporates from the drop, increasing the concentration of the peptide and precipitant, which can lead to the formation of crystals.

  • Optimization: Once initial "hits" (small crystals or crystalline precipitate) are identified, the crystallization conditions are optimized by systematically varying the concentrations of the peptide, precipitant, and buffer pH, as well as the temperature.

Workflow for Peptide Crystallization:

Crystallization_Workflow Start Purified Aoa-Peptide Screening High-Throughput Crystallization Screening (Vapor Diffusion) Start->Screening Hits Identify Initial Crystal Hits Screening->Hits Optimization Optimize Crystallization Conditions (pH, Precipitant, Temperature) Hits->Optimization Growth Grow Diffraction-Quality Crystals Optimization->Growth Harvest Harvest and Cryo-protect Crystals Growth->Harvest End Ready for X-ray Diffraction Harvest->End Conformational_Comparison cluster_proline Proline cluster_aze Azetidine-2-carboxylic Acid cluster_aoa 2-(3-Aminooxetan-3-yl)acetic Acid Pro 5-membered ring Restricts φ angle Promotes cis-amide Aze 4-membered ring Restricts φ angle More flexible than Proline Pro->Aze Similar backbone constraint Aoa 4-membered ring side chain Restricts χ1, χ2 angles Favors trans-amide Pro->Aoa Different constraint mechanism Aze->Aoa Different constraint mechanism

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Aminooxetan-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(3-Aminooxetan-3-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.